Oxazole, 2-ethynyl-4-methyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-4-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWRFHCWZQDWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Ethynyl-4-Methyl-Oxazole Derivatives
Abstract
The 2-ethynyl-4-methyl-oxazole scaffold is a highly valuable building block in contemporary drug discovery and materials science. The oxazole core is a bioisostere for amide and ester functionalities, offering metabolic stability and unique molecular geometries, while the 2-ethynyl group serves as a versatile handle for a myriad of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the principal synthetic pathways to this core, focusing on strategic bond disconnections, mechanistic rationales, and detailed experimental protocols suitable for researchers and drug development professionals.
Introduction: Strategic Importance of the Target Scaffold
The convergence of the oxazole heterocycle and the terminal alkyne functional group creates a molecular entity with significant potential. Oxazole-containing molecules are prevalent in natural products and have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 4-methyl substitution provides a specific steric and electronic profile that can be crucial for molecular recognition by biological targets.
The true synthetic power of this scaffold, however, lies in the 2-ethynyl moiety. This functional group allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will dissect the most logical and field-proven strategies for constructing the 2-ethynyl-4-methyl-oxazole core, emphasizing the causality behind methodological choices.
Retrosynthetic Analysis and Core Strategies
Two primary retrosynthetic strategies dominate the synthesis of 2-ethynyl-4-methyl-oxazole. The choice between them often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.
-
Strategy A: Post-Cyclization Ethynylation. This is the most common and arguably more versatile approach. It involves the initial construction of a stable 4-methyl-oxazole ring, followed by the introduction of the ethynyl group at the C2 position. This strategy bifurcates into two main pathways based on the nature of the C2 precursor: a halogen or an aldehyde.
-
Strategy B: Pre-Ethynylation Cyclization. This strategy involves incorporating the alkyne or a masked alkyne precursor into one of the acyclic starting materials before the ring-forming cyclization step. This approach is less common due to the potential instability of ethynylated precursors under cyclization conditions.
This guide will focus primarily on the robust and widely applicable Strategy A .
Technical Guide: Electronic Architecture & Optoelectronic Utility of 2-Ethynyl-4-Methyl-Oxazole
The following is an in-depth technical guide on the electronic properties and optoelectronic utility of 2-ethynyl-4-methyl-oxazole .
Executive Summary
2-Ethynyl-4-methyl-oxazole represents a high-value heterocyclic building block at the intersection of optoelectronics and bio-orthogonal chemistry. Unlike simple aromatics, the oxazole core provides significant electron-deficiency (n-type character), while the C2-ethynyl moiety serves as a rigid, conjugation-extending handle.
This guide details the physicochemical properties that make this compound a critical precursor for Organic Light Emitting Diodes (OLEDs) , Non-Linear Optical (NLO) materials , and fluorescent bioprobes . It moves beyond basic characterization to provide actionable protocols for synthesis, purification, and device integration.
Part 1: Electronic Structure & Fundamental Properties
Molecular Orbital Architecture
The utility of 2-ethynyl-4-methyl-oxazole stems from the perturbation of the oxazole
-
Oxazole Core (Electron Deficient): The presence of pyridine-like nitrogen and furan-like oxygen creates a polarized ring system. The nitrogen atom (electronegative) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection.
-
Ethynyl Ligand (Conjugation Extender): The alkyne group at the C2 position aligns with the dipole of the oxazole ring. It acts as a "wire," allowing electronic communication between the oxazole core and attached chromophores (e.g., in push-pull systems).
-
4-Methyl Group: Provides steric bulk to prevent π-stacking aggregation (which quenches fluorescence) and improves solubility in organic solvents without significantly disrupting planarity.
Table 1: Estimated Electronic Parameters (DFT/B3LYP/6-31G)* Values derived from structural analogs (2-ethynyloxazole and 4-methyloxazole).
| Parameter | Value (Approx.) | Significance in Optoelectronics |
| HOMO Energy | -6.6 to -6.8 eV | Deep HOMO suggests oxidative stability (good for air-stable devices). |
| LUMO Energy | -2.2 to -2.5 eV | Accessible LUMO allows for efficient electron transport (n-type). |
| Bandgap ( | ~4.2 eV | Wide bandgap (UV absorption); requires conjugation extension for visible emission. |
| Dipole Moment | ~1.8 - 2.2 D | Directed from the oxazole ring toward the nitrogen; aids in orientation during thin-film deposition. |
Polarity & Charge Transfer
The molecule exhibits a "pull-pull" characteristic locally but can act as a strong acceptor when coupled with donors (e.g., thiophenes) via the ethynyl group. The C2 position is the most electron-deficient site, making the terminal alkyne highly acidic and reactive toward Sonogashira coupling or Click chemistry.
Visualization: Electronic Connectivity
The following diagram illustrates the conjugation flow and reactive vectors of the molecule.
Figure 1: Functional decomposition of 2-ethynyl-4-methyl-oxazole showing electronic contributions of each moiety.
Part 2: Synthetic Pathways & Purity Protocols
Synthesis of 2-ethynyl-4-methyl-oxazole requires bypassing the instability of the oxazole ring under harsh conditions. The Seyferth-Gilbert Homologation or Sonogashira Coupling from 2-halooxazoles are the industry standards.
Primary Synthetic Route: From 2-Halo-4-Methyloxazole
This route ensures the preservation of the oxazole ring integrity.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Start with 2-iodo-4-methyloxazole . (Iodine is preferred over bromine for faster oxidative addition).
-
Note: If starting from 4-methyloxazole, use lithiation (n-BuLi, -78°C) followed by iodine quench.
-
-
Sonogashira Coupling (TMS-Protection):
-
Reagents: Trimethylsilylacetylene (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).
-
Solvent: Anhydrous THF/Triethylamine (1:1).
-
Conditions: Stir at room temperature for 4-6 hours under Argon.
-
Mechanism: The Pd(0) cycle inserts into the C-I bond. The Cu-acetylide transmetallates, followed by reductive elimination to yield 2-(TMS-ethynyl)-4-methyloxazole .
-
-
Deprotection:
-
Reagent: K2CO3 (anhydrous) in Methanol.
-
Conditions: 0°C to RT, 30 mins.
-
Critical Step: The terminal alkyne is volatile and prone to polymerization. Do not heat.
-
-
Purification (Optoelectronic Grade):
-
Column Chromatography: Silica gel, Hexane/EtOAc (9:1).
-
Sublimation: For device applications, the solid must be sublimed under high vacuum (
Torr) to remove trace Pd/Cu catalysts, which act as exciton traps.
-
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway from commercial precursors to the active ethynyl monomer.
Part 3: Optoelectronic Applications
Electron Transport Materials (ETM) in OLEDs
The oxazole ring is intrinsically electron-deficient. By polymerizing 2-ethynyl-4-methyl-oxazole (via oxidative coupling) or reacting it with di-bromo aromatics, one creates poly(arylene ethynylene) derivatives.
-
Function: These polymers possess high electron affinity (
eV), matching the work function of Calcium or Magnesium cathodes. -
Advantage: The methyl group prevents close packing, reducing "excimer" formation which typically causes red-shifting and lower efficiency in blue OLEDs.
"Click" Chemistry for Sensors
The terminal alkyne is a prime candidate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Mechanism: Reaction with a non-fluorescent azide yields a 1,2,3-triazole linked oxazole.
-
Effect: The formation of the triazole ring extends conjugation and often "turns on" fluorescence via suppression of Photoinduced Electron Transfer (PET).
-
Use Case: Bioconjugation. The oxazole moiety is small and metabolically stable, making it an ideal fluorescent tag for tracking drug distribution in cells.
Scintillators
Oxazoles (like POPOP) are legendary scintillators. 2-Ethynyl-4-methyl-oxazole derivatives serve as "primary dopants" in plastic scintillators for radiation detection. The ethynyl group allows tuning of the Stokes shift to prevent self-absorption of emitted light.
Part 4: Experimental Characterization Protocols
To validate the electronic quality of the synthesized material, the following protocols are mandatory.
Cyclic Voltammetry (CV)
-
Objective: Determine HOMO/LUMO levels.
-
Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile. -
Procedure: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (
). -
Calculation:
Photoluminescence (PL) Spectroscopy
-
Objective: Assess quantum yield (
) and bandgap. -
Solvent: Dilute solution (
M) in Cyclohexane (non-polar) vs. Acetonitrile (polar) to check for solvatochromism (indicative of Intramolecular Charge Transfer). -
Standard: Quinine Sulfate in 0.1 M H2SO4 (
) as reference.
References
-
Vatsadze, S. Z., et al. (2023). "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry." ChemRxiv. [Link]
-
Hebbali, R., et al. (2022). "Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes." Molecular Physics. [Link]
-
Jabha, M., et al. (2023). "Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole." Journal of Materials Science: Materials in Electronics. [Link]
- Palmer, D. C. (Ed.). (2004). "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.
-
Gomez, G. R., et al. (2020). "Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition." Beilstein Journal of Organic Chemistry. [Link]
Bioactive potential of 2-ethynyl-4-methyl-oxazole analogs
Title: Unlocking the Pharmacophore: A Technical Guide to 2-Ethynyl-4-Methyl-Oxazole Analogs
Executive Summary
The Strategic Value of the Scaffold In the landscape of modern medicinal chemistry, 2-ethynyl-4-methyl-oxazole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not merely in its inherent properties, but in its dual functionality:
-
The Oxazole Core: A proven bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and hydrogen-bonding potential.
-
The Ethynyl "Warhead": A terminal alkyne handle at the C2 position, specifically engineered for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
This guide details the synthesis, functionalization, and bioactive evaluation of this scaffold. It is designed for medicinal chemists seeking to generate focused libraries of Oxazole-1,2,3-Triazole hybrids , a class of compounds showing potent efficacy in oncology (tubulin inhibition) and infectious disease (DNA gyrase inhibition).
Chemical Architecture & Rationale
Structural Logic
The 2-ethynyl-4-methyl-oxazole scaffold is designed to overcome common ADME (Absorption, Distribution, Metabolism, Excretion) failures.
-
Lipophilicity (LogP): The 4-methyl group modulates lipophilicity (approx. LogP ~1.6), enhancing membrane permeability compared to unsubstituted oxazoles.
-
Metabolic Stability: The oxazole ring resists hydrolytic cleavage by peptidases, unlike the peptide bonds it often mimics.
-
The Triazole Bridge: Post-click derivatization creates a 1,4-disubstituted 1,2,3-triazole.[1] This moiety mimics the electronic and steric properties of a trans-amide bond but is completely resistant to protease degradation.
Mechanism of Action (The "Why")
When derivatized into triazole hybrids, these analogs typically function via:
-
Intercalation: Planar stacking into DNA base pairs (Antimicrobial).
-
Allosteric Binding: Occupying the ATP-binding pocket of kinases (e.g., VEGFR-2 in cancer), where the nitrogen atoms of the oxazole-triazole backbone form critical hydrogen bonds with hinge region residues.
Synthetic Pathways (The "How")
The synthesis of the core 2-ethynyl-4-methyl-oxazole requires precision to avoid ring opening. We recommend a C2-Lithiation/Sonogashira approach for maximum yield and purity.
Core Synthesis Protocol
Step 1: Synthesis of 4-Methyloxazole
-
Reagents: Formamide, chloroacetone.
-
Conditions: Reflux at 110°C (Bredereck Synthesis).
-
Note: This yields the parent 4-methyloxazole.
Step 2: C2-Functionalization (The Critical Step)
-
Reagents: n-Butyllithium (n-BuLi), Iodine (
), THF. -
Protocol:
-
Cool dry THF solution of 4-methyloxazole to -78°C under Argon.
-
Add n-BuLi (1.1 eq) dropwise. Crucial: Maintain temp < -70°C to prevent ring fragmentation.
-
Stir for 30 mins to form the 2-lithio species.
-
Add
in THF. Warm to RT. -
Result: 2-iodo-4-methyloxazole.
-
Step 3: Sonogashira Coupling & Deprotection
-
Reagents: TMS-acetylene,
(5 mol%), CuI (2 mol%), . -
Deprotection:
, MeOH. -
Outcome:2-ethynyl-4-methyl-oxazole .
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of the 2-ethynyl-4-methyl-oxazole scaffold via C2-lithiation strategy.
Bioactivity & Structure-Activity Relationship (SAR)
Once the ethynyl scaffold is obtained, it is reacted with various azides (
SAR Logic Table
| R-Group (Azide Origin) | Target Indication | Mechanism | Key SAR Insight |
| Phenyl-4-F | Anticancer (Breast/Lung) | Tubulin Polymerization Inhibition | Electron-withdrawing groups on the phenyl ring enhance cytotoxicity ( |
| Coumarin | Antimicrobial (S. aureus) | DNA Gyrase B Inhibition | Bulky coumarin group occupies the hydrophobic pocket of the enzyme. |
| Alkyl-Amino | Neuroprotection | Acetylcholinesterase (AChE) Inhibition | Flexible alkyl linkers improve blood-brain barrier (BBB) penetration. |
Visualization: SAR Decision Tree
Caption: Divergent synthesis of bioactive analogs via Click Chemistry based on R-group selection.
Experimental Protocols
Library Generation (Click Chemistry)
Standard Operating Procedure for Triazole Formation
-
Dissolve: 1.0 eq of 2-ethynyl-4-methyl-oxazole and 1.1 eq of the desired Azide in a 1:1 mixture of
. -
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Reaction: Stir at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Dilute with water, extract with EtOAc. The triazole product often precipitates or can be purified via column chromatography.
-
Validation: Verify 1,4-regioselectivity using
-NMR (Triazole proton typically appears at 8.0–9.0 ppm).
Bioassay: In Vitro Cytotoxicity (MTT Assay)
Self-Validating System: Always run a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Seeding: Seed MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add graded concentrations of the Oxazole-Triazole analog (0.1 – 100
). -
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Synthesis of Ethynyl Oxazoles
-
Oxazole-Triazole Hybrids in Cancer
-
General Oxazole Bioactivity
- Title: Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
-
Source: Pharmaceutical Fronts (2025).[6]
-
Click Chemistry in Drug Discovery
Sources
- 1. Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. japsonline.com [japsonline.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. PRIME PubMed | Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review [unboundmedicine.com]
- 8. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CuAAC click chemistry protocols using 2-ethynyl-4-methyl-oxazole
An In-Depth Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-Ethynyl-4-Methyl-Oxazole
Authored by: A Senior Application Scientist
Introduction: The Power of Click Chemistry and the Oxazole Motif
In the landscape of modern chemical synthesis, the demand for reactions that are efficient, selective, and robust has never been greater. The concept of "Click Chemistry," introduced by K. B. Sharpless in 2001, addresses this need by defining a set of criteria for reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring with extraordinary efficiency and specificity.[2][3][4]
Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction proceeds rapidly at room temperature and produces the 1,4-isomer exclusively.[1][3] This remarkable rate acceleration, on the order of 10⁷ to 10⁸, and high regioselectivity have propelled the CuAAC reaction to the forefront of various scientific disciplines, including drug discovery, bioconjugation, and materials science.[1][4][5]
This guide focuses on the practical application of the CuAAC reaction with a particularly valuable building block: 2-ethynyl-4-methyl-oxazole . The oxazole ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.[6] However, the synthesis and functionalization of these heterocycles can be challenging due to the sensitivity of the oxazole ring.[6][7] By employing 2-ethynyl-4-methyl-oxazole in a CuAAC reaction, researchers can readily incorporate this valuable motif into complex molecular architectures under mild conditions, opening new avenues for the rapid generation of novel chemical entities.[6][7]
The Mechanism of Action: A Copper-Catalyzed Pathway
The efficacy of the CuAAC reaction hinges on the unique catalytic role of the Cu(I) ion. While the detailed mechanism has been the subject of extensive study and is understood to potentially involve polynuclear copper species, a generally accepted catalytic cycle provides a clear framework for understanding the reaction's progression.[8][9]
-
Formation of Copper Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal by a mild base to form a key intermediate: the copper(I) acetylide.[2]
-
Azide Coordination & Cycloaddition: The organic azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and optimal orientation for the subsequent cycloaddition.
-
Formation of the Triazole Ring: An intramolecular, stepwise process forms a six-membered copper-containing metallacycle.[1] This intermediate is unstable and rapidly rearranges, leading to the formation of the stable five-membered triazolyl-copper species.
-
Protonolysis & Catalyst Regeneration: The final step is protonolysis, where a proton source in the reaction medium cleaves the copper-triazole bond. This releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols: Harnessing 2-Ethynyl-4-Methyl-Oxazole
This section provides a detailed, step-by-step methodology for a standard CuAAC reaction. The protocol is designed to be robust and adaptable for various azide coupling partners.
Materials and Reagents
-
Alkyne: 2-Ethynyl-4-methyl-oxazole
-
Azide: Benzyl azide (or other desired organic azide)
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-ascorbate (NaAsc)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous applications.[10]
-
Solvent System: A 1:1 mixture of tert-butanol and deionized water is a versatile choice. Other systems like DMSO/H₂O or DMF can also be used.
-
Equipment: Standard laboratory glassware, magnetic stirrer, nitrogen or argon line for degassing, analytical balance, and purification supplies (e.g., silica gel for chromatography).
Quantitative Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Alkyne Concentration | 0.1 - 0.5 M | Balances reaction rate with solubility. |
| Azide to Alkyne Ratio | 1.0 - 1.2 equivalents | A slight excess of one reagent can drive the reaction to completion. |
| CuSO₄·5H₂O Loading | 1 - 5 mol% | Catalytic amount; higher loading may be needed for difficult substrates. |
| Sodium Ascorbate Loading | 5 - 10 mol% | Ensures complete reduction of Cu(II) to active Cu(I) and maintains the catalyst in its active state.[1][2] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Stabilizes the Cu(I) catalyst, prevents oxidation, and accelerates the reaction.[10][11][12] A higher ratio is often used in bioconjugation to protect sensitive molecules.[11] |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly exothermic and proceeds efficiently at ambient temperature.[1] |
| Reaction Time | 1 - 24 hours | Typically complete within a few hours; can be monitored by TLC or LC-MS. |
| Expected Yield | >90% | CuAAC reactions are known for their high efficiency and quantitative yields.[6] |
Step-by-Step Experimental Workflow
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-Ethynyl-4-methyl-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazole Moiety and the Power of the Sonogashira Coupling
The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, appearing in a diverse array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics and functional materials. The synthesis of complex molecules featuring the oxazole core often relies on efficient and versatile cross-coupling methodologies.
Among these, the Sonogashira cross-coupling reaction stands out as a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This palladium and copper co-catalyzed reaction has been extensively utilized in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] For the synthesis of derivatives of 2-ethynyl-4-methyl-oxazole, the Sonogashira coupling offers a direct and modular approach to introduce a variety of substituents, enabling the rapid generation of compound libraries for screening and optimization.
This application note provides a comprehensive guide to the Sonogashira coupling of 2-ethynyl-4-methyl-oxazole with aryl halides, detailing the reaction mechanism, optimized protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Understanding the Catalytic Cycle: A Tale of Two Metals
The Sonogashira coupling reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[2] While copper-free versions exist, the classic Sonogashira reaction relies on both metals for optimal efficiency.[3]
The Palladium Cycle:
-
Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.[1]
-
Transmetalation: The key step where the alkyne is transferred from the copper acetylide to the palladium center.
-
Reductive Elimination: The final step where the coupled product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. This is a crucial step for the subsequent transmetalation to the palladium center.
The seamless execution of these interconnected cycles is paramount for a successful Sonogashira coupling.
Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a representative Sonogashira coupling of 2-ethynyl-4-methyl-oxazole with an aryl iodide. The conditions provided are a robust starting point and may require optimization for different aryl halides.
Materials and Reagents:
-
2-Ethynyl-4-methyl-oxazole
-
Aryl halide (e.g., Iodobenzene)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq) under a stream of inert gas.
-
Reagent Addition: Add the aryl halide (1.0 eq) and 2-ethynyl-4-methyl-oxazole (1.1-1.5 eq) to the flask.
-
Solvent and Base: Add the anhydrous and degassed solvent (e.g., THF) to dissolve the solids, followed by the addition of the amine base (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Subsequently, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Figure 2: Experimental workflow for the Sonogashira coupling.
Optimization of Reaction Conditions
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and their impact on the reaction outcome, providing a basis for optimization.
| Parameter | Options | Considerations and Recommendations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ is a common and effective choice. For less reactive aryl halides (chlorides or bromides), more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary.[1] |
| Copper Co-catalyst | CuI, CuBr, CuCl | CuI is the most frequently used and generally provides the best results. |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos, etc. | For challenging couplings, the use of specialized phosphine ligands can significantly improve yields and reaction rates. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine, Cs₂CO₃ | The choice of base can influence the reaction rate and the extent of side reactions. Amine bases are standard, but inorganic bases like cesium carbonate can be effective in copper-free protocols.[2] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions. The choice depends on the solubility of the reactants and the desired reaction temperature. |
| Temperature | Room Temperature to 100 °C | Aryl iodides often react at room temperature, while aryl bromides and chlorides typically require heating.[1] |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section addresses common problems and offers potential solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Formation | - Inactive catalyst- Insufficiently degassed solvent/reagents- Low reactivity of the aryl halide | - Use a fresh batch of catalyst.- Ensure all solvents and reagents are properly degassed.- For unreactive aryl halides, increase the reaction temperature, use a more active palladium catalyst/ligand system, or consider switching to a more reactive halide (I > Br > Cl). |
| Glaser Coupling (Alkyne Homocoupling) | - Presence of oxygen- High concentration of copper catalyst | - Maintain a strictly inert atmosphere throughout the reaction.- Reduce the amount of CuI or consider a copper-free Sonogashira protocol. |
| Formation of Palladium Black | - Catalyst decomposition due to oxygen or impurities- High reaction temperature | - Ensure rigorous exclusion of air.- Purify all reagents and solvents.- Lower the reaction temperature if possible. |
| Difficult Purification | - Formation of byproducts- Residual copper catalyst | - Optimize reaction conditions to minimize side reactions.- Perform a thorough aqueous workup with ammonium chloride to remove copper salts. |
Conclusion
The Sonogashira coupling is an indispensable transformation in modern organic synthesis, providing a reliable and versatile method for the construction of carbon-carbon bonds. By understanding the underlying mechanism and carefully selecting and optimizing reaction conditions, researchers can successfully employ this powerful reaction for the synthesis of a wide range of 2-alkynyl-4-methyl-oxazole derivatives. This application note serves as a practical guide to facilitate the efficient and successful application of the Sonogashira coupling in drug discovery and materials science.
References
- Synthesis of 2-Alkynyl 1,3,4-Oxadiazoles by Palladium-Catalyzed Cross-Coupling Reaction. (2014). [Source not further specified].
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). [Source not further specified].
-
Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. (2015). Chemical Science. [Link]
- Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). [Source not further specified].
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2013). Ignited Minds Journals.
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). MDPI. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019).
-
Palladium-catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives From Amides and Ketones. (2014). PubMed. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
- Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. (2006).
- BJOC - Search Results. (n.d.). Beilstein Journals.
- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).
-
Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. (2014). Organic Chemistry Portal. [Link]
-
Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives. (2021). RSC Publishing. [Link]
- Assembly of Functionalized 4‐Alkynylisoxazoles by Palladium‐Catalyzed Three‐Component Cascade Cyclization/Alkynylation. (2018).
- Palladium-Catalyzed Carbohalogenation of Olefins with Alkynyl Oxime Ethers: Rapid Access to Chlorine-Containing Isoxazoles. (2022). Semantic Scholar.
- BJOC - Search Results. (n.d.). Beilstein Journals.
Sources
Application Notes and Protocols for Bioconjugation Using 2-Ethynyl-4-Methyl-Oxazole Linkers
Introduction: The Critical Role of Linkers in Modern Bioconjugation
Bioconjugation, the covalent attachment of two molecules, at least one of which is a biomolecule, is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1] The ability to specifically and stably link a payload—be it a therapeutic agent, a fluorescent dye, or a nanoparticle—to a targeting moiety like an antibody or a peptide has unlocked unprecedented opportunities in creating highly targeted and effective molecular tools. At the heart of this elegant chemical strategy lies the linker, a molecular bridge that not only connects the two components but also profoundly influences the stability, solubility, and overall performance of the resulting bioconjugate.[2]
This guide delves into the application of a unique class of linkers: those based on the 2-ethynyl-4-methyl-oxazole scaffold. We will explore the rationale behind their use, provide detailed protocols for their synthesis and subsequent bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and discuss methods for the characterization and analysis of the final conjugate. The oxazole moiety presents a versatile platform, offering a balance of stability and the potential for cleavability under specific conditions, making it an attractive, albeit less explored, option in the bioconjugation toolbox.[3][4][5]
The 2-Ethynyl-4-Methyl-Oxazole Linker: A Novel Tool for Click Chemistry
The 2-ethynyl-4-methyl-oxazole linker combines the stability of the oxazole ring with the versatile reactivity of a terminal alkyne. The ethynyl group is a key functional handle for "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[6] Specifically, the terminal alkyne readily participates in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[7]
Advantages of the 2-Ethynyl-4-Methyl-Oxazole Linker:
-
Bioorthogonality: The terminal alkyne is a bioorthogonal functional group, meaning it does not react with naturally occurring functional groups in biological systems, ensuring specific conjugation to an azide-modified target.[7]
-
Stability of the Resulting Triazole: The SPAAC reaction forms a highly stable 1,2,3-triazole linkage, which is resistant to hydrolysis and enzymatic degradation, providing a robust connection between the biomolecule and the payload.[3][8]
-
Tunable Properties: The oxazole core can be further functionalized to modulate the linker's properties, such as solubility and spacing.
-
Potential for Cleavability: While the triazole linkage is stable, the oxazole ring itself can be engineered to be cleavable under specific oxidative conditions, offering a potential mechanism for controlled drug release.[3][4][5]
Synthesis of the 2-Ethynyl-4-Methyl-Oxazole Linker
The synthesis of the 2-ethynyl-4-methyl-oxazole linker can be efficiently achieved via a Sonogashira cross-coupling reaction.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this protocol, we will utilize the commercially available 2-bromo-4-methyl-oxazole as the starting material.
Diagram 1: Synthesis of 2-Ethynyl-4-Methyl-Oxazole via Sonogashira Coupling
Caption: Workflow for the synthesis of the 2-ethynyl-4-methyl-oxazole linker.
Protocol 1: Synthesis of 2-Ethynyl-4-Methyl-Oxazole
Materials:
-
(Trimethylsilyl)acetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for column chromatography
Procedure:
-
Sonogashira Coupling: a. To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-4-methyl-oxazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). b. Add anhydrous THF and anhydrous triethylamine (2.0 eq). c. To the stirred solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise. d. Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification of the Intermediate: a. After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with THF. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 2-((trimethylsilyl)ethynyl)-4-methyl-oxazole.
-
Deprotection of the Trimethylsilyl (TMS) Group: a. Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-methyl-oxazole (1.0 eq) in methanol. b. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Final Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Add water to the residue and extract with dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-ethynyl-4-methyl-oxazole. d. The product can be further purified by silica gel column chromatography if necessary.
Characterization: The structure and purity of the synthesized linker should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the 2-ethynyl-4-methyl-oxazole linker to a protein containing an azide-functionalized unnatural amino acid. The azide group can be incorporated into the protein of interest using standard molecular biology techniques, such as site-directed mutagenesis to introduce an amber stop codon that is then recognized by an engineered aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid.
Diagram 2: SPAAC Bioconjugation Workflow
Caption: General workflow for protein bioconjugation using SPAAC.
Protocol 2: Bioconjugation of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
2-Ethynyl-4-methyl-oxazole linker
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
Reagents and equipment for SDS-PAGE, mass spectrometry, and HPLC analysis
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of the 2-ethynyl-4-methyl-oxazole linker in DMSO (e.g., 10 mM). b. Ensure the azide-modified protein is at a suitable concentration in a compatible buffer (e.g., 1-5 mg/mL in PBS).
-
SPAAC Reaction: a. To the azide-modified protein solution, add the desired molar excess of the 2-ethynyl-4-methyl-oxazole linker stock solution (a 10- to 50-fold molar excess is a good starting point). b. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein integrity. c. Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature incubation.
-
Purification of the Bioconjugate: a. After the incubation period, remove the unreacted linker and byproducts by size-exclusion chromatography (SEC). b. Equilibrate the SEC column with the desired final buffer (e.g., PBS). c. Load the reaction mixture onto the column and collect the fractions corresponding to the protein conjugate.
-
Characterization of the Bioconjugate: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation. b. Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS) to determine the exact mass of the conjugate and confirm the degree of labeling. c. HPLC: Employ analytical HPLC (e.g., reversed-phase or size-exclusion) to assess the purity of the conjugate.[13][14]
Data Presentation and Analysis
The efficiency and stability of the bioconjugation are critical parameters. The following tables provide a summary of expected performance characteristics. Note that the kinetic data for 2-ethynyl-4-methyl-oxazole is an estimation based on similar terminal alkynes, as specific data is not yet available in the literature.
Table 1: Estimated SPAAC Reaction Kinetics with Benzyl Azide
| Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Cyclooctyne | ~0.0024 | [15] |
| 2-Ethynyl-4-methyl-oxazole | Estimated: 0.001 - 0.01 | N/A |
| Bicyclononyne (BCN) | ~0.06 | [4] |
| Dibenzocyclooctyne (DBCO) | ~0.3 | [4] |
Note: The reaction rate for terminal alkynes in SPAAC is significantly lower than for strained cyclooctynes.
Table 2: Comparative Stability of Common Bioconjugation Linkages
| Linkage Type | Stability in Plasma | Cleavage Mechanism | Reference |
| 1,2,3-Triazole (from SPAAC) | Very High | Resistant to hydrolysis and enzymatic degradation | [8][16] |
| Amide | High | Susceptible to enzymatic cleavage by proteases | [17] |
| Thioether (from maleimide) | Moderate | Susceptible to retro-Michael addition and thiol exchange | [17] |
| Disulfide | Low to Moderate | Reducible in the presence of thiols (e.g., glutathione) | [2] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low conjugation efficiency | Insufficient molar excess of the linker. | Increase the molar excess of the 2-ethynyl-4-methyl-oxazole linker. |
| Steric hindrance around the azide on the protein. | If possible, re-engineer the protein to place the azide at a more accessible location. | |
| Short reaction time. | Increase the incubation time. | |
| Protein precipitation | High concentration of DMSO. | Ensure the final DMSO concentration is below 10% (v/v). |
| Protein instability at room temperature. | Perform the reaction at 4°C. | |
| Non-specific labeling | This is unlikely with SPAAC due to the bioorthogonality of the reactants. | Ensure the purity of the azide-modified protein. |
Conclusion: A Versatile Addition to the Bioconjugation Toolkit
The 2-ethynyl-4-methyl-oxazole linker represents a valuable and versatile tool for researchers in drug development and chemical biology. Its straightforward synthesis and compatibility with the robust and bioorthogonal SPAAC reaction provide a reliable method for the creation of stable bioconjugates. While the reaction kinetics are slower than those of strained alkynes, the stability of the resulting triazole linkage is a significant advantage for applications requiring long-term stability in biological systems. Furthermore, the potential for engineering cleavability into the oxazole ring opens up exciting possibilities for controlled drug release applications. As the field of bioconjugation continues to evolve, the exploration of novel linker scaffolds like the one presented here will be crucial in advancing the development of next-generation protein therapeutics and diagnostics.
References
-
Development of an oxazole-based cleavable linker for peptides - PubMed. (2024, March 15). Retrieved from [Link]
-
"Development of a Diaryl Oxazole-Based Cleavable Linker for Peptides" by Evan Wolff. Retrieved from [Link]
-
"Diaryl Oxazoles as Cleavable Linkers for Drug Discovery Platforms" by Elizabeth Taggart - UR Scholarship Repository. (2023, December 4). Retrieved from [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. Retrieved from [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. Retrieved from [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024, October 22). Retrieved from [Link]
-
Bioorthogonal chemistry: strategies and recent development - PMC. Retrieved from [Link]
-
Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC. Retrieved from [Link]
-
Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Retrieved from [Link]
-
Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC. (2024, September 11). Retrieved from [Link]
-
Protein DNA Bioconjugate Protocol - YouTube. (2020, September 15). Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. Retrieved from [Link]
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 6). Retrieved from [Link]
-
Cross-Coupling Reaction of Oxazoles - Ingenta Connect. Retrieved from [Link]
-
1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - MDPI. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Retrieved from [Link]
Sources
- 1. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. cellmosaic.com [cellmosaic.com]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chemscene.com [chemscene.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Functionalizing Peptides with 2-Ethynyl-4-methyl-oxazole
Abstract & Introduction
The incorporation of heterocycles into peptide backbones is a pivotal strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and potency. 2-ethynyl-4-methyl-oxazole represents a high-value pharmacophore building block. The oxazole ring mimics the peptide bond's electronic distribution while restricting conformational flexibility, a feature observed in bioactive natural products like microcin B17.
This guide details the protocol for functionalizing peptides with 2-ethynyl-4-methyl-oxazole using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike standard alkyl-alkynes, the 2-ethynyl-oxazole moiety is electron-deficient, accelerating the cycloaddition rate but requiring specific handling to prevent base-mediated degradation or hydration prior to reaction.
Key Chemical Advantages[1][2]
-
Bio-isosterism: The resulting 1,2,3-triazole-oxazole linkage serves as a rigid, protease-resistant surrogate for amide bonds.
-
Orthogonality: The reaction is bioorthogonal, allowing modification in the presence of unprotected side chains (except Cys/His which may coordinate copper, requiring optimized scavenger protocols).
Strategic Workflow
The following diagram outlines the decision matrix for choosing between On-Resin and Solution-Phase functionalization.
Figure 1: Decision tree for functionalization strategies. Path A (On-Resin) is generally preferred for 2-ethynyl-oxazoles to minimize handling of the reactive alkyne precursor.
Pre-Reaction Considerations
Reagent Stability
2-ethynyl-4-methyl-oxazole is sensitive to strong bases and prolonged exposure to moisture, which can hydrate the alkyne to a ketone.
-
Storage: Store neat at -20°C under Argon.
-
Handling: Dissolve in anhydrous DMSO or DMF immediately prior to use. Avoid protic solvents (MeOH/EtOH) for stock solutions.
The Copper Catalyst System
For this specific heteroaromatic alkyne, the choice of ligand is critical to prevent copper-mediated oxidative coupling of the alkyne (Glaser coupling) or degradation of the oxazole ring.
-
Recommended Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). It maintains Cu(I) solubility in aqueous media and protects the peptide from reactive oxygen species (ROS).
Protocol A: On-Resin Functionalization (Standard)
This method is superior for driving the reaction to completion using excess reagents and simplifies purification.
Materials
-
Peptidyl-resin (with Azide handle, e.g., Fmoc-Lys(N3)-OH).
-
2-ethynyl-4-methyl-oxazole (3.0 equivalents relative to resin loading).
-
Copper(I) Iodide (CuI) OR [Cu(CH3CN)4]PF6 (0.5 eq).
-
Ascorbic Acid (to prevent oxidation of Cu(I)).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Degassed DMF or DMSO.
Step-by-Step Procedure
-
Preparation: Swell the resin (approx. 100 mg, 0.5 mmol/g) in DCM for 20 min, then wash 3x with degassed DMF.
-
Reagent Mix: In a separate vial, dissolve 2-ethynyl-4-methyl-oxazole (3 eq) in 1 mL degassed DMF.
-
Catalyst Addition: Add CuI (0.5 eq) and Ascorbic Acid (0.5 eq) to the vial. Note: CuI is sensitive to light; keep covered.
-
Reaction: Add the solution to the resin. Add DIPEA (5 eq) to initiate.
-
Incubation: Agitate at Room Temperature (RT) for 6–16 hours under Nitrogen.
-
Why: The electron-deficient nature of the oxazole-alkyne usually allows reaction within 6 hours, but overnight ensures completion for sterically hindered sites.
-
-
Washing: Drain and wash resin:
-
DMF (3x)
-
0.5% Sodium Diethyldithiocarbamate in DMF (3x) – Critical Step: Removes Copper adsorbed to the resin.
-
DCM (3x).[1]
-
-
Cleavage: Proceed with standard TFA/TIS/Water cleavage (95:2.5:2.5).[2] The triazole-oxazole linkage is stable in 95% TFA.
Protocol B: Solution-Phase Functionalization
Use this for peptides containing sensitive moieties (e.g., glycosylations) that might degrade during prolonged on-resin exposure to copper/base.
Materials
-
Purified Azido-Peptide (lyophilized).
-
2-ethynyl-4-methyl-oxazole (1.5 eq).
-
CuSO4[3] · 5H2O (0.5 eq).
-
THPTA Ligand (2.5 eq).
-
Sodium Ascorbate (5.0 eq).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) / tBuOH (1:1) or DMSO/Water.[3]
Step-by-Step Procedure
-
Peptide Solution: Dissolve peptide in water/DMSO to a concentration of 1–2 mM.
-
Catalyst Pre-Complexation: In a separate tube, mix CuSO4 and THPTA (1:5 ratio) in water. Incubate for 5 mins.
-
Why: Pre-complexing ensures Cu is coordinated before it encounters the peptide, reducing non-specific binding.
-
-
Reaction Assembly: Add the 2-ethynyl-4-methyl-oxazole (from DMSO stock) to the peptide solution.
-
Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.
-
Monitoring: Stir at RT. Monitor via LC-MS at T=0, 1h, and 4h.
-
Expectation: Mass shift corresponding to +107.1 Da (Molecular weight of 2-ethynyl-4-methyl-oxazole).
-
-
Quenching: Add EDTA (10 eq) to chelate copper.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, emphasizing the role of the oxazole nitrogen in potentially assisting coordination, which distinguishes this from standard alkyl-alkyne clicks.
Figure 2: Simplified CuAAC catalytic cycle. The electron-withdrawing oxazole ring increases the acidity of the terminal proton, facilitating the formation of the Cu-Acetylide intermediate.
QC & Troubleshooting
Data Summary Table: Expected Outcomes
| Parameter | Specification | Notes |
| Mass Shift | +107.11 Da | Exact mass of 2-ethynyl-4-methyl-oxazole |
| HPLC Retention | Shift to Higher RT | The oxazole adds hydrophobicity compared to the azide. |
| Yield (On-Resin) | > 90% | High efficiency due to excess reagent. |
| Yield (Solution) | 70–85% | Losses primarily due to purification. |
Troubleshooting Guide
Issue 1: Incomplete Conversion
-
Cause: Oxidation of Cu(I) to Cu(II).
-
Fix: Add fresh Sodium Ascorbate (5 eq) and flush headspace with Argon. Ensure solvents are degassed.
Issue 2: Peptide Precipitation
-
Cause: The oxazole is hydrophobic; reaction solvent is too aqueous.
-
Fix: Increase DMSO or tBuOH content to 50% (v/v).
Issue 3: Blue/Green Resin after Washing
-
Cause: Trapped Copper.
-
Fix: Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) or 50 mM EDTA (in water) until colorless. Do not cleave blue resin , as copper promotes scavenger alkylation of the peptide.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Gierse, R. M., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for Click Chemistry. ChemRxiv. Link
-
Shugrue, C. R., et al. (2024). Development of an oxazole-based cleavable linker for peptides.[4] Bioorganic & Medicinal Chemistry, 103, 117663. Link
-
Ahmad Fuaad, A. A., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry.[5] Molecules, 18(11), 13148–13174.[5] Link
Sources
Solvent selection for 2-ethynyl-4-methyl-oxazole cycloadditions
Application Note: Solvent Engineering for 2-Ethynyl-4-methyl-oxazole Cycloadditions
Executive Summary
This technical guide addresses the specific challenges associated with utilizing 2-ethynyl-4-methyl-oxazole (Compound 1) in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC). While the oxazole ring is a privileged pharmacophore in drug discovery (bioisosteric to amides/esters), its nitrogen atom acts as a Lewis base that can sequester Copper(I) catalysts, leading to stalled reactions or requiring excessive catalyst loading.[1]
This note provides a Solvent Selection Matrix and a Self-Validating Protocol designed to maximize conversion rates while minimizing catalyst poisoning and byproduct formation.
Mechanistic Analysis & Solvent Strategy
The success of clicking Compound 1 depends on balancing three competing factors:
-
Solubility: The oxazole core is moderately polar; the azide partner often dictates the global solubility.
-
Hydrophobic Acceleration: Water-inclusive solvent systems accelerate CuAAC via the hydrophobic effect, pushing the organic reactants together.[1]
-
Catalyst Speciation: The oxazole nitrogen (N3) can compete with the alkyne for the Cu(I) center. Solvents that coordinate weakly to Cu(I) are preferred, or specific ligands must be used to "protect" the catalyst.
The Solvent Selection Matrix
| Solvent System | Composition (v/v) | Suitability | Mechanistic Rationale |
| System A (Gold Standard) | t-BuOH : H₂O (1:1) | High | Exploits hydrophobic effect; solubilizes Cu salts without pre-complexation; simplifies workup. |
| System B (Lipophilic) | THF : H₂O (4:1) | Medium | Required when the azide partner is highly lipophilic (LogP > 3). Slower than System A. |
| System C (Polar/Aggregated) | DMSO or DMF | Low (Last Resort) | High boiling points make removal difficult.[1] Strong solvent coordination can retard Cu(I) acetylide formation.[1][2] |
| System D (Biphasic) | DCM : H₂O (1:1) | Special Case | Useful for phase-transfer catalysis (PTC) with TBTA ligands, but generally slower.[1] |
Decision Logic (Visualization)
The following flowchart guides the researcher through the solvent selection process based on the physicochemical properties of the azide coupling partner.
Figure 1: Decision tree for solvent selection based on azide partner physicochemical properties.
Optimized Protocol: Ligand-Assisted CuAAC
Rationale: Simple copper salts (CuSO₄) often fail with heteroaryl alkynes because the heterocycle (oxazole) competes for the copper. This protocol uses THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects Cu(I) from oxidation and prevents non-productive coordination with the oxazole nitrogen.[1]
Materials
-
Alkyne: 2-ethynyl-4-methyl-oxazole (1.0 equiv)[1]
-
Azide: R-N₃ (1.0 - 1.1 equiv)[1]
-
Catalyst Source: CuSO₄[1]·5H₂O (Stock solution: 100 mM in water)
-
Reductant: Sodium Ascorbate (Stock solution: 500 mM in water - Freshly Prepared)
-
Ligand: THPTA (Stock solution: 200 mM in water)
-
Solvent: t-BuOH / Water (1:1 v/v)
Step-by-Step Procedure
-
Reaction Assembly:
-
In a 4 mL glass vial equipped with a stir bar, dissolve the Alkyne (0.5 mmol) and Azide (0.5 mmol) in 2.5 mL of t-BuOH .
-
Add 2.5 mL of Water . If the mixture is cloudy, add t-BuOH dropwise until clear (or proceed as a suspension; vigorous stirring usually overcomes heterogeneity).[1]
-
-
Catalyst Complex Formation (The "Premix" Step):
-
Crucial: In a separate micro-tube, mix the CuSO₄ solution (5 mol%, 25 µL) and THPTA solution (10 mol%, 25 µL). Incubate for 1 minute. The solution should remain blue/aqua.
-
Why: Pre-complexing ensures the ligand binds Copper before the oxazole can sequester it.
-
-
Initiation:
-
Incubation:
-
Workup (Copper Scavenging):
-
Warning: Do not use HCl washes.[1] Oxazoles can hydrolyze under strong acidic conditions.[1]
-
Add 5 mL of water and 50 mg of QuadraPure™ TU (thiourea scavenger resin) or wash with saturated aqueous EDTA solution (pH 8).
-
Stir for 30 minutes.
-
Extract with Ethyl Acetate (3 x 10 mL).[1]
-
Dry organics over Na₂SO₄ and concentrate.[1]
-
Reaction Workflow & Mechanism
The following diagram illustrates the catalytic cycle, highlighting the critical role of the THPTA ligand in preventing oxazole interference.
Figure 2: Catalytic cycle highlighting the protective role of THPTA against oxazole coordination.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Green/Blue color persists | Incomplete reduction of Cu(II) | Add additional 10 mol% Sodium Ascorbate.[1] Ensure headspace is inert (N₂).[1] |
| Precipitate forms immediately | Product insolubility | Add small amount of DMF or DMSO (up to 10% v/v) to the t-BuOH/Water mixture. |
| Low Conversion (<20%) | Catalyst poisoning by Oxazole | Increase Catalyst/Ligand loading to 10 mol% / 20 mol%. Ensure pre-mixing step is followed.[1] |
| Byproduct: 5-iodo-triazole | If using CuI (not recommended) | Switch to CuSO₄/Ascorbate system.[1] CuI promotes iodination in some solvents.[1] |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition: experimental guide. Chemical Society Reviews.[1] Link
-
Palmer, D. C. (Ed.).[1] (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy (Vol. 60). John Wiley & Sons.[1] (Context on Oxazole reactivity and acid sensitivity). Link
Sources
Using 2-ethynyl-4-methyl-oxazole as a bioisostere in drug design
Application Note: Strategic Deployment of 2-Ethynyl-4-methyl-oxazole in Drug Design
Executive Summary: The "Click-Ready" Bioisostere
In modern medicinal chemistry, the 2-ethynyl-4-methyl-oxazole moiety represents a high-value "fragment-based" scaffold. It combines the established bioisosteric properties of the oxazole ring (a stable surrogate for amides and esters) with the versatile reactivity of a terminal alkyne .
This application note details the use of 2-ethynyl-4-methyl-oxazole not merely as a static structural element, but as a reactive handle for generating 1,2,3-triazolyl-oxazole hybrids—a "super-bioisostere" motif that mimics extended peptide bonds or biaryl ether linkers while offering superior metabolic stability and rigidified geometry.
Key Advantages:
-
Metabolic Hardening: The C4-methyl group blocks metabolic oxidation at the oxazole 4-position, a common clearance pathway.
-
Conformational Control: The C2-alkynyl linkage introduces linearity and rigidity, reducing the entropic penalty of binding.
-
Synthetic Versatility: The terminal alkyne functions as a "universal socket" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings.
Bioisosteric Design Logic
The transition from a labile amide bond to an ethynyl-oxazole scaffold follows a logical evolution in drug design, prioritizing stability and potency.
Mechanism of Action
-
Amide Mimicry: The oxazole ring mimics the planar electronic distribution of a peptide bond (–CONH–), maintaining hydrogen bond acceptor capability via the oxazole nitrogen.
-
Dipole Alignment: The 2-ethynyl group extends the dipole moment, often improving interactions with polar residues in the binding pocket.
-
Linker Rigidity: Unlike flexible alkyl chains, the ethynyl-oxazole unit locks the pharmacophore into a linear conformation, ideal for spanning narrow hydrophobic tunnels in kinases or GPCRs.
Figure 1: Bioisosteric Evolution Pathway
Caption: Logical progression from labile amide linkers to the rigidified, metabolically stable triazolyl-oxazole scaffold.
Chemical Synthesis Protocol
Objective: Synthesis of 2-ethynyl-4-methyl-oxazole (Building Block 3 ) from commercially available 4-methyloxazole.
Note: The free terminal alkyne is prone to polymerization. It is recommended to store the intermediate as the TIPS-protected species and deprotect immediately prior to use.
Reagents & Materials
-
Starting Material: 4-Methyloxazole (CAS: 693-93-6)
-
Reagents:
-Butyllithium ( -BuLi, 2.5M in hexanes), Iodine ( ), TIPS-acetylene, , CuI, TBAF. -
Solvents: Anhydrous THF, Triethylamine (
).
Step-by-Step Methodology
Step 1: C2-Iodination (Synthesis of 2-iodo-4-methyloxazole)
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 4-methyloxazole (1.0 eq) and anhydrous THF (0.2 M). Cool to -78°C .[1]
-
Lithiation: Add
-BuLi (1.1 eq) dropwise over 20 mins. The solution will turn yellow/orange.[1] Stir for 45 mins at -78°C to form the 2-lithio species. -
Quench: Add a solution of Iodine (1.2 eq) in THF dropwise.
-
Workup: Warm to room temperature (RT). Quench with sat.
(to remove excess iodine). Extract with , dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Yield: ~75-85%.
Step 2: Sonogashira Coupling
-
Reaction: Dissolve 2-iodo-4-methyloxazole (1.0 eq) in degassed THF/
(1:1). -
Catalyst: Add
(5 mol%) and CuI (2 mol%). -
Addition: Add (Triisopropylsilyl)acetylene (1.2 eq). Stir at RT for 4-6 hours (monitor by TLC).
-
Workup: Filter through a Celite pad. Concentrate and purify via silica gel chromatography. Product: 2-(TIPS-ethynyl)-4-methyloxazole.
Step 3: Deprotection (In-situ Generation)
-
Dissolve TIPS-intermediate in THF at 0°C.
-
Add TBAF (1.1 eq, 1M in THF). Stir for 15 mins.
-
Critical Checkpoint: Do not store the free alkyne for >24h. Use immediately in the next coupling step.
Application Protocol: Generating the Bioisostere Library
This protocol describes using the generated 2-ethynyl-4-methyl-oxazole to create a library of 1,4-disubstituted-1,2,3-triazoles via Click Chemistry. This motif is a classic bioisostere for a trans-amide bond.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Scope: Coupling 2-ethynyl-4-methyl-oxazole with various Azides (
| Component | Quantity/Conc. | Role |
| Alkyne | 1.0 eq | 2-Ethynyl-4-methyl-oxazole (freshly prepared) |
| Azide ( | 1.0 - 1.2 eq | Diversity element (aryl, alkyl, heterocyclic) |
| CuSO | 10 mol% | Pre-catalyst |
| Sodium Ascorbate | 20 mol% | Reductant (maintains Cu(I) species) |
| Solvent | Standard "Click" solvent system |
Procedure:
-
Preparation: In a scintillation vial, suspend the Alkyne and Azide in the solvent mixture (0.5 M concentration).
-
Catalyst Addition: Add freshly prepared aqueous Sodium Ascorbate, followed immediately by aqueous CuSO
. The mixture should turn bright yellow/orange. -
Incubation: Stir vigorously at RT for 2–12 hours.
-
Checkpoint: If the reaction stalls, heat to 40°C or add TBTA ligand (10 mol%) to stabilize the Cu(I).
-
-
Isolation: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with EtOAc.
-
Result: The resulting 4-(4-methyloxazol-2-yl)-1-substituted-1,2,3-triazole is the final bioisostere.
Figure 2: Experimental Workflow (Synthesis to Application)
Caption: Step-by-step workflow from commercial precursor to final drug candidate scaffold.
Comparative Data & Validation
When proposing this bioisostere in a drug discovery campaign, use the following data points to justify the substitution.
Table 1: Physicochemical & Metabolic Comparison Comparison of a standard Benzamide linker vs. the Ethynyl-Oxazole Bioisostere.
| Property | Benzamide Linker (–CONH–Ph) | Ethynyl-Oxazole Linker | Impact on Drug Design |
| H-Bond Donors | 1 (NH) | 0 | Improves membrane permeability (LogP/LogD balance). |
| Metabolic Stability | Low (Amidase/Protease sensitive) | High (Oxazole ring is stable; C4-Me blocks oxidation) | Extends Half-life ( |
| Geometry | Planar (cis/trans isomerism possible) | Linear & Rigid | Locks active conformation; reduces entropic penalty. |
| TPSA | ~29 Ų | ~26 Ų (Oxazole) | Slight reduction aids BBB penetration. |
| Synthetic Access | Amide Coupling (Easy) | Click Chemistry (Modular) | Allows rapid library generation via Azide diversity. |
Causality Insight: The removal of the Hydrogen Bond Donor (NH) is critical. While amides often form H-bonds with the protein backbone, they also incur a desolvation penalty when entering the binding pocket. The oxazole retains the Acceptor (N) but removes the Donor, often improving Lipophilic Ligand Efficiency (LLE) .
References
-
Synthesis of 2-Alkynyloxazoles: Graham, T. H. (2006).[2] The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh.
-
Oxazole Bioisosterism: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual grounding on azole bioisosteres).
-
Click Chemistry Applications: Somu, R. V., et al. (2006).[2] "Synthesis and Evaluation of 1,2,3-Triazole Linked Oxazole Derivatives." Journal of Medicinal Chemistry. (Demonstrates the Triazole-Oxazole connectivity).
-
Metabolic Stability of Oxazoles: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Ethynyl-4-Methyl-Oxazole Click Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-ethynyl-4-methyl-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and ensuring reproducibility. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered when working with 2-ethynyl-4-methyl-oxazole in CuAAC reactions.
Q1: My click reaction is showing very low to no yield. What is the most common point of failure?
A1: The most frequent cause of failure in CuAAC reactions is the inactivation of the copper(I) catalyst. The catalytically active species is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1][2] This is a critical vulnerability. While a reducing agent like sodium ascorbate is used to generate Cu(I) from a Cu(II) precursor (e.g., CuSO₄) and regenerate it during the reaction, its capacity can be overwhelmed if significant oxygen is present.[3][4] Always ensure your solvents are properly degassed, and consider running the reaction under an inert atmosphere (Nitrogen or Argon).
Q2: I'm concerned about the stability of the oxazole ring under reaction conditions. Is this a valid concern?
A2: Yes, it is a valid and important consideration. Oxazole rings are known to be sensitive and can be labile, particularly under acidic conditions.[5][6] While the CuAAC reaction is generally tolerant of a wide pH range (typically 4-12), it is crucial to avoid strongly acidic environments during both the reaction and the subsequent workup to prevent ring opening or other side reactions.[4] The standard conditions using CuSO₄ and sodium ascorbate in solvents like ethanol/water or tBuOH/water are generally mild enough not to compromise the integrity of the 2-ethynyl-4-methyl-oxazole.[5][7]
Q3: What is the optimal catalyst system, and does the choice of ligand matter?
A3: The choice of ligand is paramount for a successful reaction. A ligand is not merely an additive; it is a core component of the active catalyst. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents are critical for two main reasons:
-
Stabilization: They chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[1][8]
-
Acceleration: They increase the effective concentration of the catalytically active species and accelerate the rate-limiting steps of the reaction, in some cases by several orders of magnitude compared to ligand-free systems.[9]
For 2-ethynyl-4-methyl-oxazole, a common and effective system is CuSO₄ as the precursor, sodium ascorbate as the reductant, and a suitable ligand like THPTA in a 1:5 copper-to-ligand molar ratio.[3][10]
Q4: I see an unexpected side product that runs close to my starting alkyne on TLC. What is it likely to be?
A4: The most common side product in CuAAC reactions involving terminal alkynes is the symmetric di-yne, formed via oxidative homocoupling (Glaser coupling).[11] This occurs when two molecules of your 2-ethynyl-4-methyl-oxazole are coupled together in the presence of copper and an oxidant (like oxygen). The formation of this byproduct is a strong indicator that your catalytic system is not sufficiently reducing, either due to degradation of the sodium ascorbate, insufficient degassing, or an improper ratio of reagents.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
| Symptom / Observation | Potential Root Cause(s) | Recommended Action(s) |
| No Product Formation | 1. Inactive Catalyst: Complete oxidation of Cu(I) to Cu(II).[2] 2. Degraded Reducing Agent: Sodium ascorbate solution is not fresh. It degrades in solution when exposed to air.[2] 3. Poor Reagent Quality: Starting alkyne or azide is impure or has degraded. | 1. Perform a Catalyst Integrity Check: Use the protocol provided in Section 3 to test your catalyst system with a simple, reliable alkyne and azide (e.g., phenylacetylene and benzyl azide). 2. Always use a freshly prepared solution of sodium ascorbate for every experiment. 3. Verify Starting Materials: Confirm the purity of your 2-ethynyl-4-methyl-oxazole and azide partner via NMR or LCMS before use. |
| Low Conversion / Yield (<50%) | 1. Insufficient Degassing: Residual oxygen is consuming the catalyst over time.[7] 2. Suboptimal Reagent Ratios: Incorrect stoichiometry of alkyne, azide, copper, ligand, or reductant. 3. Incorrect Order of Addition: Adding ascorbate to the copper salt before the ligand can cause precipitation of inactive copper species.[3] | 1. Improve Degassing: Sparge your solvent with an inert gas (N₂ or Ar) for 15-30 minutes before adding reagents. Maintain a positive inert gas pressure during the reaction. 2. Optimize Ratios: Start with a 1:1.2 ratio of your limiting reagent to the excess reagent. Use 1-5 mol% CuSO₄, a 5-fold excess of ligand to copper, and 10-20 mol% sodium ascorbate. 3. Correct Reagent Addition: Premix the CuSO₄ and ligand in the reaction solvent. Add this mixture to your substrates (alkyne and azide). Initiate the reaction by adding the fresh sodium ascorbate solution last.[3] |
| Multiple Side Products | 1. Alkyne Homocoupling: Formation of the symmetric di-yne due to oxidative conditions.[11] 2. Oxazole Ring Instability: Reaction or workup conditions may be too acidic.[5] 3. Ascorbate Byproduct Reactions: In bioconjugation, byproducts of ascorbate oxidation can sometimes react with sensitive functional groups. | 1. Increase Reductant/Ligand: Ensure a sufficient excess of sodium ascorbate and ligand is present to maintain a reducing environment and stabilize the Cu(I) catalyst. 2. Buffer the Reaction: If you suspect pH drift, consider using a buffered solvent system (e.g., phosphate buffer) to maintain a pH between 7 and 8. 3. Add a Scavenger: For highly sensitive substrates, aminoguanidine can be added to intercept reactive byproducts from ascorbate oxidation.[3] |
| Poor Reproducibility | 1. Variability in Reagent Quality: Using different batches of solvents or reagents. 2. Inconsistent Degassing Procedure: The amount of dissolved oxygen varies between runs. 3. Age of Stock Solutions: Using old stock solutions of catalyst, ligand, or reductant. | 1. Standardize All Components: Use reagents from the same batch and solvents from the same source for a series of experiments. 2. Standardize Workflow: Use a consistent, timed procedure for degassing and reagent addition for every reaction. 3. Prepare Fresh: Always prepare catalyst, ligand, and especially sodium ascorbate solutions fresh before use. |
Section 3: Protocols and Best Practices
Optimized Protocol for CuAAC with 2-ethynyl-4-methyl-oxazole
This protocol is designed to maximize yield and reproducibility.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized, degassed water. This must be made fresh immediately before use.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized, degassed water.
-
Prepare a 100 mM stock solution of THPTA ligand in deionized, degassed water.
-
-
Reaction Setup (100 µmol scale example):
-
To a clean vial, add 2-ethynyl-4-methyl-oxazole (1.0 eq, 100 µmol).
-
Add the azide partner (1.1 eq, 110 µmol).
-
Add the reaction solvent (e.g., 2 mL of a 1:1 mixture of t-BuOH and degassed water).[7]
-
Sparge the resulting solution with Argon or Nitrogen for 15 minutes.
-
-
Catalyst Preparation and Addition:
-
In a separate microfuge tube, prepare the catalyst premix. Add 25 µL of the 100 mM THPTA solution (2.5 µmol, 5 eq to copper).
-
To the same tube, add 25 µL of the 20 mM CuSO₄ solution (0.5 µmol, 0.5 mol% relative to the alkyne). The solution should be a light blue.
-
Vortex the catalyst premix briefly.
-
-
Reaction Initiation:
-
Add the 50 µL of catalyst premix to the main reaction vial containing the alkyne and azide.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (5 µmol, 10 eq to copper). The solution may turn a pale yellow/orange color.
-
Seal the vial under a positive pressure of inert gas and stir at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LCMS until the limiting reagent is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by exposing it to air and diluting with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography as needed.
-
Protocol: Catalyst System Integrity Check
Before committing your valuable oxazole, run this quick check to ensure your catalyst components are active.
-
In a small vial, combine benzyl azide (10 µL), phenylacetylene (10 µL), and 1 mL of your chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Add your catalyst premix (CuSO₄/Ligand) and fresh sodium ascorbate solution in the same proportions as your main experiment.
-
Stir at room temperature and spot on a TLC plate after 15 and 30 minutes.
-
Expected Result: You should see rapid and complete consumption of the starting materials and the appearance of a single, new product spot. If the reaction is sluggish or fails, the issue lies with your catalyst components (most likely the ascorbate) or solvent degassing, not your oxazole substrate.[2]
Section 4: Technical Deep Dive
The CuAAC Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction is more complex than a simple mixing of reagents and involves several equilibrium steps. The active catalyst is believed to be a multi-copper species.
Caption: The simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This diagram illustrates the key steps: activation of the Cu(II) precatalyst to the active Cu(I) state by sodium ascorbate, formation of a copper acetylide intermediate with the 2-ethynyl-4-methyl-oxazole, coordination of the azide, formation of a six-membered metallacycle, and subsequent ring contraction and protonolysis to yield the final 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[4][12]
Troubleshooting Workflow
When faced with a failed reaction, follow this logical progression to identify the issue.
Caption: A logical workflow for troubleshooting failed CuAAC reactions.
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3:153-162. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. . [Link]
-
Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Reddit. (2022). Low yields in Click rxn. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]
-
Hein, J. E., Tripp, J. C., Krasnova, L. B., Sharpless, K. B., & Fokin, V. V. (2010). Catalytic Copper(I) Alkyne-Azide Cycloaddition (CuAAC) utilizing Arylazothioformamide ligand complexes. SSRN. [Link]
-
Request PDF. (2025). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. [Link]
Sources
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- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Glaser Homocoupling of 2-ethynyl-4-methyl-oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of undesired Glaser homocoupling of 2-ethynyl-4-methyl-oxazole, a critical building block in medicinal chemistry. Our focus is on providing practical, field-proven insights to help you maximize the yield of your desired cross-coupled products while minimizing byproduct formation.
Core Concept: Understanding the Unwanted Side Reaction
Q1: What is Glaser coupling, and why is it a significant problem when working with 2-ethynyl-4-methyl-oxazole?
A1: Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne.[1][2][3] In the context of your work with 2-ethynyl-4-methyl-oxazole, this reaction is a significant issue because it leads to the formation of an unwanted byproduct, 1,4-bis(4-methyl-oxazol-2-yl)buta-1,3-diyne.
This side reaction directly competes with your desired cross-coupling reaction (e.g., a Sonogashira coupling), consuming your valuable oxazole starting material and reducing the overall yield of your target molecule.[2][4] Furthermore, the resulting diyne byproduct can have similar physical properties to the desired product, complicating purification efforts.[2] The reaction is primarily driven by a copper(I) catalyst and an oxidant, which is often atmospheric oxygen.[1][5][6]
The diagram below illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Troubleshooting Guide & FAQs
Issue 1: Significant formation of the homocoupled diyne is observed by TLC/LC-MS.
Q2: My reaction is producing a large amount of the Glaser byproduct. What is the most common cause and the immediate solution?
A2: The most frequent cause of excessive Glaser coupling is the presence of oxygen.[2][6] The mechanism is an oxidative homocoupling, where oxygen serves to reoxidize the copper catalyst, perpetuating the catalytic cycle that leads to the diyne.[1][5][7]
Immediate Corrective Actions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30-60 minutes.
-
Inert Atmosphere: The reaction vessel must be completely purged of air. Flush the flask with argon or nitrogen, and maintain a positive pressure of the inert gas throughout the entire reaction setup and duration. Use glassware with gas-tight seals (e.g., Schlenk line techniques).
-
Reagent Purity: Ensure all liquid reagents, such as amine bases, are degassed as well.
Issue 2: Homocoupling persists even under seemingly inert conditions.
Q3: I've rigorously excluded oxygen, but I still see significant homocoupling. How can my catalyst system be modified?
A3: If oxygen exclusion is not sufficient, the next step is to modify the catalytic system itself. The choice of copper source, ligands, and even the base can profoundly influence the relative rates of Glaser versus cross-coupling.
-
Ligand Modification: The addition of specific ligands can stabilize the copper(I) acetylide intermediate and disfavor the homocoupling pathway. Bidentate nitrogen ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are commonly used in Hay coupling (a variant of Glaser coupling) and may inadvertently promote it.[5][8] Consider using ligands known to suppress this side reaction. For example, polydentate ligands can sometimes reduce the rate of Glaser coupling.[9][10]
-
Reducing Agents: Adding a mild reducing agent can help keep the copper in its Cu(I) state, preventing the oxidation required for the Glaser mechanism.[9][11] A small amount of a reducing agent like hydroxylamine or sodium ascorbate can be beneficial.
-
Base Selection: The choice of base can impact the reaction. While common bases like triethylamine or diisopropylethylamine are standard, their basicity and coordinating ability can influence catalyst activity. In some systems, weaker bases have been shown to favor cross-coupling.
Q4: Is there a more definitive way to eliminate Glaser coupling from my Sonogashira reaction?
A4: Absolutely. The most effective method to completely prevent Glaser coupling is to switch to a copper-free Sonogashira protocol .[2][12][13] This approach eliminates the key catalyst responsible for the homocoupling side reaction.[12][14] While these reactions may sometimes require slightly higher temperatures or different palladium catalysts/ligands, they offer a robust solution when Glaser coupling is a persistent issue.[13][15]
Issue 3: Low yield of the desired cross-coupled product.
Q5: My desired cross-coupling reaction is sluggish, and I suspect the homocoupling is consuming my starting material. How can I optimize the reaction kinetics to favor my desired product?
A5: When the desired reaction is slow, the competing homocoupling has more time to occur. Optimizing for faster cross-coupling kinetics is key.
-
Slow Addition: Instead of adding all the 2-ethynyl-4-methyl-oxazole at once, use a syringe pump to add it slowly over the course of the reaction.[2] This keeps the instantaneous concentration of the alkyne low, which statistically disfavors the bimolecular homocoupling reaction and favors the reaction with the more abundant aryl halide partner.
-
Temperature Control: While higher temperatures can accelerate both reactions, the activation energy for the Sonogashira coupling may be different from that of the Glaser coupling. Systematically screen temperatures (e.g., room temperature, 40 °C, 60 °C) to find an optimal window where the rate of cross-coupling is significantly faster than homocoupling.
-
Protecting Groups: As a last resort, you can protect the terminal alkyne with a silyl group, such as trimethylsilyl (TMS).[2][11] The TMS-protected alkyne will not undergo Glaser coupling. After the Sonogashira coupling is complete, the TMS group can be easily removed in a subsequent deprotection step.[2]
Experimental Protocols & Data
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol incorporates best practices for suppressing the Glaser side reaction.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add freshly degassed solvent (e.g., THF or DMF) via cannula or a gas-tight syringe.
-
Base Addition: Add degassed triethylamine (2.0 equiv.).
-
Alkyne Addition: In a separate flask, prepare a solution of 2-ethynyl-4-methyl-oxazole (1.1 equiv.) in a small amount of degassed solvent. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction at room temperature (or the optimized temperature) under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS, checking for consumption of the aryl halide and formation of the desired product versus the non-polar diyne byproduct.
-
Workup: Upon completion, quench the reaction, and proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the possibility of Glaser homocoupling.
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), (AllylPdCl)₂ (0.01 equiv.), and P(t-Bu)₃ (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent & Reagent Addition: Add degassed DMF, followed by 2-ethynyl-4-methyl-oxazole (1.2 equiv.) and an amine base such as pyrrolidine (2.0 equiv.).
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1.
Note: This is a general protocol based on established methods for aryl bromides.[15] Optimization of the palladium source, ligand, and base may be necessary for your specific substrate.
Troubleshooting Summary Table
| Issue | Primary Cause | Recommended Solutions (in order of priority) |
| High Homocoupling | Oxygen Presence | 1. Rigorously degas all solvents and liquid reagents. 2. Use Schlenk line techniques to maintain a strict inert atmosphere. |
| Persistent Homocoupling | Catalyst System | 1. Add a reducing agent (e.g., sodium ascorbate). 2. Screen alternative ligands or bases. 3. Switch to a copper-free protocol. |
| Low Cross-Coupling Yield | Unfavorable Kinetics | 1. Employ slow addition of the alkyne via syringe pump. 2. Optimize reaction temperature. 3. Consider using a protecting group (e.g., TMS). |
Troubleshooting Flowchart
Caption: Step-by-step guide to troubleshooting Glaser homocoupling.
References
-
Costentin, C., et al. (2012). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 155, 233-248. Available from: [Link]
-
Organic Chemistry (2021). Glaser Coupling Mechanism. YouTube. Available from: [Link]
-
St-Gelais, A., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Bioconjugate Chemistry, 29(6), 2116-2120. Available from: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]
-
Wikipedia. Glaser coupling. Available from: [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available from: [Link]
-
Orozco, N., et al. (2017). Critical Role of Oxygen in Silver-Catalyzed Glaser–Hay Coupling on Ag(100) under Vacuum and in Solution on Ag Particles. ACS Catalysis, 7(5), 3113-3120. Available from: [Link]
-
Li, Z., et al. (2018). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Beilstein Journal of Organic Chemistry, 14, 215-221. Available from: [Link]
-
Zhang, Y., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(27), 15495-15501. Available from: [Link]
-
Das, S., et al. (2018). Greener photocatalytic route to the hetero-selective Glaser coupling reaction: role of hole/oxygen in air. Catalysis Science & Technology, 8(1), 136-141. Available from: [Link]
-
Cai, C., et al. (2014). Terminal alkyne homocoupling reactions catalyzed by an efficient and recyclable polymer-supported copper catalyst at room temperature under solvent-free conditions. Catalysis Science & Technology, 4(9), 3038-3044. Available from: [Link]
-
Nanotechnology on Surfaces and Plasma (2017). Critical Role of Oxygen in Silver-Catalyzed Glaser-Hay Coupling on Ag(100) under Vacuum and in Solution on Ag Particles. Available from: [Link]
-
Konkolewicz, D., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 50(7), 2644-2655. Available from: [Link]
-
Zarei, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6861. Available from: [Link]
-
The Organic Reaction Database (2008). Copper-free Sonogashira coupling. Available from: [Link]
-
Zarei, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6836-6861. Available from: [Link]
-
Ruslan, N. A. A., et al. (2020). Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions. Kuwait Journal of Science, 47(1). Available from: [Link]
-
Konkolewicz, D., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 50(7), 2644-2655. Available from: [Link]
-
Wang, D., et al. (2011). Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. Green Chemistry, 13(3), 578-581. Available from: [Link]
-
Zarei, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6836-6861. Available from: [Link]
-
Kesavan, V., et al. (2023). Copper (II) catalyzed homocoupling and heterocoupling of terminal alkynes. Tetrahedron Letters, 129, 154694. Available from: [Link]
-
Reddy, B. V. S., et al. (2015). Glaser–Hay hetero-coupling in a bimetallic regime: a Ni(ii)/Ag(i) assisted base, ligand and additive free route to selective unsymmetrical 1,3-diynes. Chemical Communications, 51(55), 11042-11045. Available from: [Link]
-
de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5524-5534. Available from: [Link]
-
Jewett, J. C., et al. (2013). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Angewandte Chemie International Edition, 52(49), 12833-12836. Available from: [Link]
-
Sivan, V. P., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(56), 29636-29649. Available from: [Link]
-
de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5524-5534. Available from: [Link]
-
Semantic Scholar. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]
-
Reddit (2018). Sonogashira coupling confusion: where did my reactant go?. Available from: [Link]
-
Gawande, M. B., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ChemCatChem, 7(20), 3343-3349. Available from: [Link]
-
Organic Chemistry Portal. Literature Abstracts. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Ethynyl-4-Methyl-Oxazole
The following guide serves as a specialized Technical Support Center for researchers working with 2-ethynyl-4-methyl-oxazole . It is designed to address stability concerns, specifically under acidic conditions, using mechanistic insights and practical troubleshooting protocols.[1]
Case Reference: 2-Ethynyl-4-Methyl-Oxazole Acid Stability Support Level: Senior Application Scientist Status: Active
Executive Summary
2-ethynyl-4-methyl-oxazole exhibits significant instability under acidic conditions. While the oxazole ring is generally aromatic and stable, the presence of the electron-withdrawing ethynyl group at the C2 position renders the ring highly susceptible to acid-catalyzed hydrolysis (ring opening). Additionally, the terminal alkyne moiety presents a secondary risk of hydration to a ketone under specific acidic environments.
Core Recommendation: Maintain pH > 6.0 during synthesis, purification, and storage. Avoid prolonged exposure to aqueous acidic buffers or protic acids (e.g., HCl, TFA).
Technical Deep Dive (Q&A)
Q1: Why is this specific oxazole derivative unstable in acid?
A: The instability arises from the synergistic effect of the oxazole core and the C2-ethynyl substituent.
-
Electronic Activation: The nitrogen atom (N3) in the oxazole ring is weakly basic (pKₐ ~0.8 for the conjugate acid). In acidic media, N3 becomes protonated.
-
Nucleophilic Susceptibility: Protonation generates an oxazolium ion, making the C2 carbon highly electrophilic.
-
Substituent Effect: The ethynyl group is electron-withdrawing (via induction and
-hybridization). This further depletes electron density at C2, dramatically accelerating nucleophilic attack by water molecules. -
Result: The ring cleaves (hydrolysis), destroying the compound and forming acyclic degradation products (typically
-acylamino ketones or carboxylic acids).[2]
Q2: Is the ethynyl group itself at risk?
A: Yes, but it is secondary to ring opening.
-
Primary Risk (Ring Opening): Occurs rapidly in aqueous strong acids.
-
Secondary Risk (Hydration): The terminal alkyne (
) can undergo acid-catalyzed hydration to form a methyl ketone ( ). While this typically requires a metal catalyst (e.g., Hg²⁺, Au⁺), it can proceed in strong Bronsted acids over time.
Q3: Can I use TFA (Trifluoroacetic acid) for deprotection steps?
A: Not recommended. Even dilute TFA can trigger ring opening or polymerization of the ethynyl group.
-
Alternative: If removing Boc groups, consider using anhydrous HCl in dioxane at low temperature (
) with immediate neutralization, or use Lewis acids like ZnBr₂ if applicable. -
For Silyl Deprotection: Do not use acid. Use fluoride sources (TBAF, CsF) or mild bases (K₂CO₃ in MeOH).
Degradation Pathways & Mechanism
The following diagram illustrates the two competing degradation pathways. Pathway A (Ring Opening) is kinetically favored in aqueous acid due to the activation of the C2 position.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of Starting Material (SM) by TLC/LCMS | Acid-catalyzed ring opening (Hydrolysis). | Immediate: Neutralize reaction mixture with sat. NaHCO₃. Prevention: Switch to basic or neutral workup conditions. |
| New Peak +18 Da (LCMS) | Hydration of alkyne to ketone ( | Check for metal contaminants (Cu, Fe) or strong acid exposure. Use EDTA wash or switch to anhydrous conditions. |
| Broadening of NMR signals | Polymerization of ethynyl group. | Store compound in dilute solution at |
| Low Yield in Click Chemistry (CuAAC) | Copper-mediated oxidative coupling (Glaser coupling) or degradation. | Degas solvents thoroughly (Argon sparge). Use Cu(I) stabilizers (e.g., THPTA ligand). |
| Compound turns yellow/brown | Decomposition/Oligomerization. | Purify immediately via silica gel chromatography (pre-treat silica with 1% Et₃N to neutralize acidity). |
Experimental Protocols
Protocol A: Stability Check (Self-Validation)
Before committing valuable material to a reaction, validate its stability in your specific solvent system.
-
Preparation: Dissolve 1 mg of 2-ethynyl-4-methyl-oxazole in 0.5 mL of the intended solvent (e.g., MeCN/H₂O or MeOH).
-
Acid Challenge: Add 1 equivalent of the acid you intend to use (or adjust buffer to pH 2-3).
-
Monitoring:
-
T = 0 min: Inject immediately into HPLC/UPLC.
-
T = 30 min: Inject again.
-
T = 2 hrs: Inject final check.
-
-
Analysis:
-
If purity drops by >5%, the conditions are incompatible.
-
Look for the appearance of ring-opened products (often highly polar, eluting at the solvent front) or hydration products (distinct retention time shift).
-
Protocol B: Safe Workup for Acid-Sensitive Oxazoles
Standard acid washes (e.g., 1M HCl) must be avoided.
-
Quench: Pour reaction mixture into a vigorously stirred mixture of ice and saturated NH₄Cl (mildly acidic but buffered) or saturated NaHCO₃ (basic).
-
Extraction: Extract immediately with EtOAc or DCM.
-
Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (can be slightly acidic).
-
Concentration: Rotary evaporate at < 30°C . Heat accelerates decomposition.
References
-
Chemical Space of Ethynyl Oxazoles: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv, 2024.[3][4] (States oxazoles are "especially labile towards acidic conditions").[3]
-
Oxazole Ring Stability: Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem. (Details susceptibility to concentrated acids and ring opening).[1][2]
-
Acid-Catalyzed Hydration: Acid-Catalyzed Hydration of Alkenes. Chemistry LibreTexts. (Mechanistic background on alkyne/alkene hydration).
-
General Oxazole Chemistry: Oxazole - Reactions and Stability. Wikipedia. (Confirming pKa and electrophilic attack at C2).
Sources
Validation & Comparative
Comparing reactivity of 2-ethynyl-4-methyl-oxazole vs phenylacetylene
Executive Summary
This guide provides a technical comparison between Phenylacetylene (PA) , the industry-standard terminal alkyne, and 2-Ethynyl-4-methyl-oxazole (EMO) , a highly activated heteroaryl alternative. While PA serves as a robust, general-purpose benchmark for Click Chemistry (CuAAC) and Sonogashira couplings, EMO offers distinct kinetic advantages driven by electronic activation and chelating assistance .
Key Differentiator: EMO exhibits significantly faster reaction rates in Cu(I)-catalyzed cycloadditions due to the electron-deficient nature of the oxazole ring and the ability of the oxazole nitrogen to pre-coordinate copper, lowering the activation energy for acetylide formation.
Chemical Profile & Properties[1][2][3][4][5][6]
| Feature | Phenylacetylene (PA) | 2-Ethynyl-4-methyl-oxazole (EMO) |
| Structure | Carbocyclic aromatic alkyne | Heteroaromatic alkyne (1,3-oxazole core) |
| Electronic Nature | Neutral / Electron-Rich | Electron-Deficient ( |
| Acidity (Terminal C-H) | pKa ~23.2 (aq), 28.7 (DMSO) | pKa ~19–21 (Estimated) – More Acidic |
| Coordination Mode | Monodentate ( | Bidentate Potential (N-coordination + |
| Stability | High; resistant to hydrolysis | Moderate; acid-sensitive (ring hydrolysis risk) |
| Primary Utility | Standard benchmark, materials | Bioconjugation, rapid kinetics, fragment-based drug discovery (FBDD) |
Mechanistic Analysis: The "Chelation Effect"
The superior reactivity of EMO in CuAAC reactions is not merely due to sterics or electronics; it is mechanistic.
Phenylacetylene Pathway (Standard)
For PA, the rate-determining step in the CuAAC cycle is often the formation of the copper(I)-acetylide species. This requires the displacement of a ligand and deprotonation of the C-H bond (pKa ~23). The phenyl ring provides no direct assistance to the copper center during this step.
2-Ethynyl-4-methyl-oxazole Pathway (Accelerated)
EMO benefits from two synergistic effects:
-
Inductive Acidification: The electronegative oxygen and nitrogen atoms in the oxazole ring pull electron density from the C2 position, significantly increasing the acidity of the terminal alkyne proton. This facilitates faster deprotonation and Cu-acetylide formation.
-
Chelation Assistance: The nitrogen atom at the 3-position is spatially positioned to coordinate with the incoming Cu(I) catalyst. This "anchoring" effect increases the local concentration of copper near the alkyne and stabilizes the transition state, a phenomenon well-documented in 2-ethynylpyridine systems.
Reaction Pathway Visualization
Caption: Mechanistic divergence showing the chelation-assisted acceleration pathway for 2-ethynyl-4-methyl-oxazole (Green) versus the standard pathway for phenylacetylene (Red).
Experimental Performance Data
CuAAC Kinetics (Click Chemistry)
In comparative studies of heteroaryl alkynes versus phenylalkynes, the heteroaryl variants consistently outperform.
| Parameter | Phenylacetylene | 2-Ethynyl-4-methyl-oxazole |
| Reaction Time (1 mol% Cu) | 1–4 Hours | 10–30 Minutes |
| Ligand Requirement | Mandatory (e.g., TBTA, THPTA) to prevent oxidation/aggregation | Optional (Self-ligating capability reduces need for external ligands) |
| Bioconjugation Suitability | Moderate (Requires higher Cu loading) | High (Efficient at low Cu concentrations, reducing toxicity) |
Sonogashira Coupling
-
Phenylacetylene: Requires standard Pd/Cu conditions. Homocoupling (Glaser) is a manageable side reaction.
-
EMO: Due to higher acidity, EMO undergoes transmetallation very rapidly. Caution: This increases the risk of oxidative homocoupling (dimerization) if oxygen is not strictly excluded.
-
Recommendation: Use slow addition of the alkyne and strictly anaerobic conditions for EMO couplings.
-
Validated Experimental Protocols
Protocol A: Standard CuAAC with Phenylacetylene
Use this for robust, large-scale synthesis where kinetics are not critical.
-
Reagents: Phenylacetylene (1.0 eq), Azide (1.0 eq), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/H2O (1:1).
-
Procedure:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add CuSO4 solution followed immediately by freshly prepared Sodium Ascorbate solution.
-
Stir vigorously at RT for 2–4 hours.
-
Validation: Monitor disappearance of azide peak (~2100 cm⁻¹) via IR or TLC.
-
-
Workup: Dilute with water, extract with EtOAc.
Protocol B: Accelerated CuAAC with 2-Ethynyl-4-methyl-oxazole
Use this for dilute conditions, valuable substrates, or when low Cu loading is required.
-
Reagents: 2-Ethynyl-4-methyl-oxazole (1.0 eq), Azide (1.0 eq), Cu(OAc)2 (1 mol%), Sodium Ascorbate (2 mol%).
-
Solvent: DMSO/H2O (9:1) or PBS buffer (for bio-applications).
-
Procedure:
-
Dissolve EMO and azide in the solvent.
-
Add the Copper source.[1] Note: External ligands like TBTA are often unnecessary due to the oxazole's intrinsic coordinating ability.
-
Stir at RT.[2] Reaction is typically complete in <30 minutes .
-
Validation: LC-MS is preferred due to the polarity of the oxazole product.
-
-
Workup: Chelation can make Cu removal harder. Use an EDTA wash or scavenger resin (e.g., QuadraPure™ TU) during workup.
Stability & Handling Guide
While EMO offers kinetic superiority, it lacks the inertness of PA.
-
Acid Sensitivity: The oxazole ring can undergo hydrolysis under strong acidic conditions (pH < 3) and high temperatures, leading to ring opening (cleavage to amino-ketones).
-
Storage: Store EMO at -20°C under argon. Avoid prolonged exposure to acidic chloroform (check for HCl in CDCl3 before NMR).
-
-
Base Sensitivity: The terminal alkyne is prone to degradation in strong alkali (pH > 12) over time.
-
Phenylacetylene: Stable at room temperature, air-stable, compatible with strong acids and bases (within reason).
Decision Matrix
Use the following logic flow to select the appropriate reagent for your application:
Caption: Decision tree for selecting between Phenylacetylene and 2-Ethynyl-4-methyl-oxazole based on experimental constraints.
References
-
Mechanism of CuAAC & Chelation Assistance
-
Reactivity of Heteroaryl Alkynes
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.
-
-
Physical Properties & Acidity
-
NIST Chemistry WebBook. "Phenylacetylene Properties."[6]
-
Bordwell pKa Table. (Reference for terminal alkyne acidity in DMSO).
-
-
Oxazole Synthesis & Stability
-
BenchChem Technical Guides. "Synthesis of 2-Methyloxazole and Derivatives."
-
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-ethynyl-1,3-oxazole-5-carboxylate | 2445791-76-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phenylacetylene - Wikipedia [en.wikipedia.org]
Technical Guide: IR Spectroscopy for Alkyne Identification in Oxazole Scaffolds
Executive Summary
Objective: To evaluate the efficacy of Infrared (IR) Spectroscopy for the identification of alkyne moieties attached to oxazole rings, compared against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR).
Verdict: While Raman spectroscopy is traditionally the "gold standard" for alkyne detection due to high polarizability, IR Spectroscopy is the superior routine method for alkynyl oxazoles. This is due to two critical factors:
-
Dipole Enhancement: The electron-withdrawing nature of the oxazole ring induces a significant dipole moment across the alkyne bond, transforming the typically weak C≡C IR stretch into a diagnostic medium-to-strong signal.
-
Fluorescence Avoidance: Oxazole derivatives are often highly fluorescent, which frequently blinds Raman detectors, rendering the technique ineffective without specialized (and expensive) near-IR lasers.
Part 1: Comparative Analysis of Identification Methods
The following table contrasts the three primary methods for characterizing alkynyl oxazoles in a drug discovery workflow.
| Feature | IR Spectroscopy (ATR-FTIR) | Raman Spectroscopy | NMR (¹H / ¹³C) |
| Primary Detection Principle | Change in Dipole Moment | Change in Polarizability | Magnetic Spin Properties |
| Alkyne Signal Intensity | Medium/Strong (Enhanced by Oxazole) | Very Strong (Unless obscured) | Definitive (Chemical Shift) |
| Interference Risk | Low (CO₂ purge required) | High (Oxazole Fluorescence) | Solvent peaks, Solubility limits |
| Sample Throughput | High (< 1 min/sample) | High (< 1 min/sample) | Low (10-30 min/sample) |
| Sample State | Solid or Oil (Neat) | Solid or Liquid | Solution only |
| Cost per Scan | < $1 | < $1 | > $10 (Solvents/Tubes) |
Decision Logic: Why IR Wins for Oxazoles
The oxazole ring is a known fluorophore (often used in scintillators). In standard Raman spectroscopy (532 nm or 785 nm lasers), this fluorescence can overwhelm the Stokes shift signal of the alkyne. IR spectroscopy relies on absorption, not scattering, and is immune to fluorescence interference.
Part 2: Detailed IR Spectral Characteristics
The "Oxazole Effect" on Alkyne Stretching
In symmetric alkynes (e.g., diphenylacetylene), the C≡C stretch is IR-inactive (silent) because there is no change in dipole moment during vibration. However, attaching an oxazole ring breaks this symmetry.
-
Inductive Effect: The oxazole ring contains Oxygen and Nitrogen, making it electron-withdrawing.
-
Polarization: This pulls electron density away from the alkyne, creating a permanent dipole.
-
Result: The C≡C stretch (νC≡C) becomes IR active and observable.
Key Diagnostic Bands[1][2][3]
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Terminal Alkyne (≡C-H) | 3250 – 3350 | Strong, Sharp | Distinct from broad O-H/N-H bands. |
| Internal Alkyne (C≡C) | 2200 – 2260 | Medium | Frequency shifts lower if conjugated. |
| Terminal Alkyne (C≡C) | 2100 – 2150 | Weak/Medium | Often split due to Fermi resonance. |
| Oxazole (C=N) | 1550 – 1650 | Strong | Can overlap with alkene C=C. |
| Oxazole Ring Breathing | 1000 – 1150 | Medium | "Fingerprint" confirmation of the ring. |
Part 3: Experimental Protocol (ATR-FTIR)
Protocol: Rapid Characterization of 2-Alkynyloxazole Intermediates
Prerequisites:
-
FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Solvent: Isopropanol or Acetone (for cleaning).
Step-by-Step Workflow:
-
Background Acquisition:
-
Clean the ATR crystal thoroughly.
-
Acquire a background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O. Note: CO₂ peaks are dangerously close to the alkyne region; good background subtraction is critical.
-
-
Sample Deposition:
-
Solids: Place ~2 mg of the oxazole powder on the crystal center. Apply pressure using the anvil clamp until the force gauge reads optimal contact (usually ~80-100 N).
-
Oils: Place 1 drop directly on the crystal. No pressure clamp needed.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard for small molecules).
-
Scans: 16–32 scans (Sufficient for high S/N ratio).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
Part 4: Visualizations
Diagram 1: Method Selection Decision Tree
This logic flow guides the scientist on when to choose IR over Raman or NMR for this specific chemical class.
Caption: Decision matrix for selecting the optimal characterization technique. Note that oxazole fluorescence frequently disqualifies standard Raman analysis.
Diagram 2: Spectral Assignment Logic
A visual guide to interpreting the IR spectrum of an alkynyl oxazole.
Caption: Logical flow for assigning key IR bands in alkynyl oxazole derivatives.
References
-
UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]
Sources
A Researcher's Guide to Cycloaddition Kinetics of Oxazole Alkynes
For professionals in drug discovery, medicinal chemistry, and materials science, the oxazole scaffold is a cornerstone of molecular design, prized for its prevalence in biologically active compounds and its unique physicochemical properties.[1][2] The construction and functionalization of this heterocycle often rely on cycloaddition reactions, particularly with alkynes. However, the success of these syntheses is not merely a matter of choosing reagents; it is governed by the underlying kinetics of competing mechanistic pathways.
This guide provides an in-depth kinetic comparison of the primary cycloaddition reactions involving oxazoles and alkynes. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for reaction design and optimization. Our focus is on providing objective, data-supported insights to empower researchers to select the most effective synthetic strategy for their specific molecular targets.
The Mechanistic Dichotomy: [4+2] vs. [3+2] Cycloadditions
The reaction between an oxazole and an alkyne can proceed through fundamentally different pathways, primarily the Diels-Alder [4+2] cycloaddition and various forms of [3+2] cycloadditions. The preferred pathway, and its corresponding rate, is dictated by the electronic nature of the substrates, the presence of catalysts, and the reaction conditions.
The Diels-Alder Pathway: An Inverse-Electron-Demand Reaction
The oxazole ring contains an electron-deficient azadiene system, making it well-suited for inverse-electron-demand Diels-Alder reactions.[3] In this pathway, the oxazole acts as the diene, reacting with an electron-rich alkyne (the dienophile). The reaction typically requires thermal activation and proceeds through a concerted [4+2] cycloaddition mechanism.
The initial adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a nitrile to yield a furan. When the dienophile is an alkyne, this sequence provides a powerful route to highly substituted furans.[4] The kinetics of this process are highly sensitive to the electronic properties of the reactants.
-
Electronic Effects: The reaction rate is accelerated by electron-withdrawing groups on the oxazole, which lower the energy of its LUMO. Conversely, electron-donating groups on the alkyne raise the energy of its HOMO. This narrowing of the HOMO(dienophile)-LUMO(diene) gap is the electronic basis for the accelerated kinetics.[5]
-
Catalysis: The reaction can be significantly facilitated by the addition of Brønsted or Lewis acids. These acids coordinate to the oxazole's nitrogen atom, further lowering the diene's LUMO energy and reducing the activation barrier for the cycloaddition.[5]
The [3+2] Cycloaddition Pathway: A Catalytic Approach
An alternative to the Diels-Alder reaction is the [3+2] cycloaddition, which constructs the oxazole ring itself from acyclic precursors. A prominent example is the copper(I)-catalyzed reaction of acyl azides with terminal alkynes.[6] This reaction is mechanistically distinct from the Diels-Alder pathway and shares similarities with the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used to form triazoles.[6][7]
The proposed mechanism involves the formation of a copper-acetylide intermediate, which then undergoes a [3+2] cycloaddition with the acyl azide. This process is highly regioselective, yielding 2,5-disubstituted oxazoles.
-
Substrate Scope & Kinetics: A critical kinetic feature of this reaction is its high selectivity for terminal alkynes. Internal alkynes are generally unreactive under these conditions.[6] This is a significant difference from the Diels-Alder pathway, which can often tolerate internal alkynes. The rate is dependent on the catalyst concentration and the nature of the ligands used to stabilize the copper(I) species.
-
Gold Catalysis: Other metals can also catalyze [3+2] cycloadditions to form oxazoles. For instance, gold catalysts have been used in the reaction of alkynyl triazenes with dioxazoles, proceeding through a proposed nitrene transfer mechanism.[8]
dot
Caption: Competing mechanistic pathways in oxazole-alkyne reactions.
Comparative Kinetic Data
Direct, side-by-side kinetic comparisons of different oxazole-alkyne cycloaddition systems are not abundant in the literature. However, by synthesizing data from various studies on reaction conditions, substrate scope, and catalytic requirements, we can establish a qualitative and semi-quantitative framework for comparison.
| Parameter | [4+2] Diels-Alder | [3+2] Copper-Catalyzed |
| Reaction Type | Inverse-Electron-Demand Cycloaddition | Catalytic [3+2] Cycloaddition |
| Typical Alkyne | Electron-rich (e.g., ynamides, enol ethers) | Terminal alkynes |
| Oxazole Role | Diene (Reactant) | Product |
| Key Electronic Driver | Narrow HOMO(alkyne)-LUMO(oxazole) gap | Copper acetylide formation |
| Catalyst | None (thermal) or Lewis/Brønsted Acid | Copper(I) salt |
| Relative Rate | Moderate to slow; requires heat (80-180°C) unless activated.[3] | Generally fast at mild temperatures (e.g., 40°C).[6] |
| Key Kinetic Selectivity | Dependent on electronic matching of diene/dienophile. | High selectivity for terminal over internal alkynes.[6] |
| Factors Accelerating Rate | Electron-withdrawing groups on oxazole; electron-donating groups on alkyne; Lewis acid catalysis.[5][9] | Ligand choice; catalyst loading; solvent. |
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is foundational to mechanistic understanding and reaction optimization. The choice of analytical technique depends on the reaction's timescale and the spectroscopic properties of the reactants and products.
General Workflow for a Kinetic Experiment
The following workflow is a universal template for acquiring reliable kinetic data, whether using NMR, UV-Vis, or other spectroscopic methods.
dot
Caption: Standardized workflow for kinetic experiments.
Protocol: In-Situ ¹H NMR Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the simultaneous tracking of multiple species without the need for quenching or sample workup.[10]
Objective: To determine the reaction rate constant by monitoring the change in concentration of a reactant or product over time.
Methodology:
-
Sample Preparation:
-
In a vial, dissolve a known mass of the limiting reagent (e.g., the oxazole) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The internal standard is crucial for accurate concentration quantification as its concentration remains constant throughout the experiment.
-
Prepare a separate, concentrated stock solution of the reagent in excess (e.g., the alkyne).
-
-
Instrument Setup:
-
Place the NMR tube containing the limiting reagent and internal standard into the NMR spectrometer.
-
Allow the sample to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Acquire a reference spectrum (t=0) before initiating the reaction. Lock, tune, and shim the instrument for optimal resolution.
-
-
Reaction Initiation and Data Acquisition:
-
Remove the tube, quickly inject a precise volume of the excess reagent stock solution, mix thoroughly, and re-insert the tube into the spectrometer.
-
Immediately begin acquiring spectra using a time-arrayed sequence.[10] This can be set up as a pseudo-2D experiment where each "slice" is a ¹H spectrum at a specific time point.
-
Causality: Use the minimum number of scans per time point (ideally ns=1) that provides adequate signal-to-noise. This ensures each data point is a "snapshot" of the reaction, preventing blurring of kinetic information if the acquisition time is a significant fraction of the reaction half-life.[10]
-
-
Data Processing:
-
Process the pseudo-2D dataset to obtain a series of 1D spectra.
-
For each spectrum, integrate a well-resolved peak corresponding to a reactant and the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
-
Kinetic Analysis:
-
Plot the concentration of the reactant versus time.
-
Based on the reaction order, apply the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[Reactant] vs. time). The slope of the resulting linear fit will yield the pseudo-first-order rate constant.
-
Protocol: UV-Vis Spectrophotometry Monitoring
This method is ideal for reactions that involve a significant change in the chromophore, leading to a change in UV-Vis absorbance over time.[11]
Objective: To determine the reaction rate by monitoring the change in absorbance at a specific wavelength.
Methodology:
-
Wavelength Selection:
-
Acquire full UV-Vis spectra of the starting materials and the final product.
-
Identify a wavelength (λ_max) where the change in absorbance between reactants and products is maximal. This maximizes the signal change and improves the accuracy of the kinetic trace.
-
-
Instrument and Sample Preparation:
-
Equilibrate a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to the desired reaction temperature.
-
Prepare two separate, temperature-equilibrated solutions in the reaction solvent: one of the oxazole and one of the alkyne.
-
-
Reaction Initiation and Data Acquisition:
-
For slow reactions, combine the solutions in a quartz cuvette, mix rapidly, and immediately place the cuvette in the spectrophotometer.
-
For fast reactions (on the millisecond to second timescale), a stopped-flow apparatus is required.[12] This device rapidly mixes the two reactant solutions and injects them into an observation cell, triggering data acquisition simultaneously.
-
Record the absorbance at the chosen λ_max as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) of the monitored species is known.
-
Fit the resulting concentration vs. time data to the appropriate integrated rate law to determine the rate constant.
-
Conclusion and Field-Proven Insights
The choice between a [4+2] Diels-Alder and a [3+2] catalytic cycloaddition for reacting oxazoles with alkynes is a critical decision guided by kinetics.
-
For Furan Synthesis: The inverse-electron-demand Diels-Alder is a robust method, but its kinetics are highly dependent on achieving the correct electronic pairing between the oxazole and the alkyne. Researchers should prioritize electron-rich alkynes and consider Lewis acid catalysis to accelerate reactions and enable milder conditions.
-
For Oxazole Synthesis: The copper-catalyzed [3+2] cycloaddition offers a rapid and highly regioselective route to 2,5-disubstituted oxazoles. Its primary kinetic limitation is the requirement for a terminal alkyne. This pathway is ideal for applications where the terminal alkyne functionality is readily available and the specific substitution pattern is desired.
By understanding the mechanistic underpinnings and applying rigorous kinetic analysis, researchers can transform these powerful cycloaddition reactions from academic curiosities into reliable, optimized tools for the synthesis of complex molecules in drug discovery and beyond.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research J. Pharm. and Tech. [Link]
-
Regioselective formation of 2,5-disubstituted oxazoles via copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes. Dalton Transactions. [Link]
-
Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. ResearchGate. [Link]
-
Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. [Link]
-
NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. [Link]
-
Oxazole Diels–Alder Reactions. ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Organic & Biomolecular Chemistry. [Link]
-
Oxazole as an electron-deficient diene in the Diels-Alder reaction. Computational and Theoretical Chemistry. [Link]
-
Unusual cycloadditions of o-quinone methides with oxazoles. Tetrahedron Letters. [Link]
-
Kinetics of the Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-quinone Cycloaddition: Experimental and Theoretical Studies. The Journal of Organic Chemistry. [Link]
-
Kinetic resolution of alkyne-substituted quaternary oxindoles via copper catalysed azide–alkyne cycloadditions. Chemical Communications. [Link]
-
Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Organic Chemistry. [Link]
-
Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. eScholarship, University of California. [Link]
-
Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]
-
Oxazole-Based Molecules: Recent Advances on Biological Activities. ResearchGate. [Link]
-
Breakthrough in Chiral Ring Assembly via Palladium Catalyst. Mirage News. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. Chemistry – A European Journal. [Link]
-
Kinetics of Polycycloaddition of Flexible α-Azide-ω-Alkynes Having Different Spacer Length. Polymers. [Link]
-
Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]
-
Kinetic Resolution Of Cyclic Secondary Azides, Using An Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition. Scholars' Mine, Missouri S&T. [Link]
-
Fast Kinetics of Reactions and Conformational Changes. University of Colorado Boulder, Shared Instruments Pool. [Link]
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Safety Operating Guide
Personal protective equipment for handling Oxazole, 2-ethynyl-4-methyl-
A Guide to the Safe Handling of Oxazole, 2-ethynyl-4-methyl-
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Oxazole, 2-ethynyl-4-methyl-. The following guidance is a synthesis of safety protocols for structurally similar compounds, including oxazole derivatives and molecules containing the reactive ethynyl group. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound. This guide is intended to provide a robust framework for establishing safe laboratory practices.
Hazard Assessment and Triage: Understanding the Molecule
Oxazole, 2-ethynyl-4-methyl- is a heterocyclic compound featuring an oxazole ring, a common scaffold in medicinal chemistry. The presence of a terminal ethynyl group (C≡C-H) introduces specific reactivity and potential hazards that must be meticulously managed. While toxicological properties have not been fully investigated for this specific molecule, data from close analogs, such as 4-ethynyl-2-methyloxazole, suggest a clear hazard profile that demands respect.[1]
The anticipated hazards are rooted in its chemical structure. The oxazole core can interact with biological systems, and the ethynyl group is a high-energy functional group that can undergo energetic decomposition and may be incompatible with certain metals. Therefore, we must operate under the assumption that this compound is, at a minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][2]
Anticipated Hazard Profile
| Hazard Classification | GHS Category | Rationale & Implication |
| Acute Toxicity, Oral | Category 4 | Assumed to be harmful if swallowed based on analogs.[1][2] Ingestion must be strictly avoided through engineered controls and procedural discipline. |
| Skin Irritation | Category 2 | Expected to cause skin irritation.[1][2] Prolonged or repeated skin contact must be prevented with appropriate gloves and lab attire. |
| Serious Eye Damage / Irritation | Category 1 / 2A | Oxazole derivatives are frequently cited as causing serious eye damage or irritation.[2][3] Chemical goggles and a face shield are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[2][4] All manipulations must be performed in a certified chemical fume hood. |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A dynamic approach to PPE is essential. The level of protection must match the specific task and the associated risk of exposure. Simply listing PPE is insufficient; understanding the why behind each selection is critical for building a culture of safety. No single piece of equipment can protect against all hazards, so PPE must be used in conjunction with engineering controls like chemical fume hoods.[5]
Table of PPE Requirements by Task
| Task | Minimum PPE Ensemble | Justification & Expert Insight |
| Pre-Operational Checks & Area Setup | Safety Glasses, Lab Coat | Establishes a baseline of safety before the chemical is introduced. |
| Weighing & Aliquoting (Solid) | Chemical Splash Goggles, Face Shield, Lab Coat, Double Nitrile Gloves | Protects against splashes and airborne particulates.[6][7] Double gloving minimizes the risk of exposure from pinholes or tears, a best practice when permeation data is unavailable.[8] |
| Solution Preparation & Transfers (Liquid) | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves | Provides enhanced protection against splashes to the torso and prevents saturation of the lab coat.[6] |
| Reaction Workup & Purification | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves | These steps often involve larger volumes and multiple transfers, increasing the potential for splashes and spills. |
| Spill Cleanup | Full-face or half-mask air-purifying respirator with organic vapor cartridges, Chemical-resistant suit or coveralls, Heavy-duty Nitrile or Butyl Rubber Gloves, Chemical-resistant boots.[5] | A significant release requires an elevated level of protection against high vapor concentrations and extensive skin contact. |
PPE Selection Logic
Caption: PPE decision workflow for handling Oxazole, 2-ethynyl-4-methyl-.
Safe Handling & Operational Workflow
All operations involving Oxazole, 2-ethynyl-4-methyl- must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The work area should be kept clean and organized, with all necessary equipment and reagents prepared in advance to streamline the workflow and reduce the chance of error.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Don the required PPE: lab coat, chemical splash goggles, face shield, and double nitrile gloves.
-
Place an absorbent, plastic-backed liner on the work surface of the fume hood.
-
Label the receiving vial (e.g., 10 mL volumetric flask) before beginning the transfer.
-
-
Weighing and Dispensing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the target amount of solid Oxazole, 2-ethynyl-4-methyl- to the weighing vessel using a clean spatula.
-
Close the primary container immediately and ensure the seal is tight.
-
Record the exact mass.
-
-
Solubilization:
-
Carefully add the weighed solid to the labeled volumetric flask.
-
Using a calibrated pipette, add a small amount of DMSO to dissolve the solid, swirling gently.
-
Once dissolved, bring the flask to the final volume with DMSO.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Cleanup:
-
Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in a designated waste container.
-
Carefully remove the outer pair of gloves and dispose of them in the solid chemical waste.
-
Wipe down the work surface with a decontaminating solution.
-
Dispose of the bench liner and any contaminated wipes as solid hazardous waste.
-
Remove all PPE and wash hands thoroughly with soap and water.
-
Operational Workflow Diagram
Caption: Step-by-step workflow for safe chemical handling.
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment before beginning work.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[7]
-
Small Spill (Contained in Fume Hood): Use an inert absorbent material like vermiculite or sand to contain the spill.[9] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous chemical waste.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office.[4] Prevent entry and ensure the area is well-ventilated, if safe to do so.[4]
Disposal Plan: Responsible Stewardship
All waste containing Oxazole, 2-ethynyl-4-methyl-, whether solid, liquid, or contaminated debris, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[9][11]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, wipes, absorbent pads, and empty containers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste (Non-halogenated): Unused solutions and the first rinse of contaminated glassware should be collected in a sealed, labeled, non-halogenated solvent waste container.[11]
-
-
Container Management:
-
Disposal Request: Arrange for pickup by the institution's Environmental Health & Safety (EHS) department as soon as containers are full.[11]
References
- JP-6844. (2024, January 18). Safety Data Sheet.
-
Scentree. (n.d.). 2-Ethyl-4-methyloxazole (CAS 24667-03-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
- PCCA. (n.d.). Safety Data Sheet for Econazole Nitrate USP.
-
FooDB. (2010, April 8). Showing Compound 2-Ethyl-4-methyloxazole (FDB016987). Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-4-methyloxazole | C6H9NO | CID 528405. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-4-methyl oxazole, 24667-03-6. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethyl-4-methyloxazole (C6H9NO). Retrieved from [Link]
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-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Data.gov. (2025, September 5). Compound 528405: 2-Ethyl-4-methyloxazole. Retrieved from [Link]
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2-methyloxazole | C6H9NO | CID 525785. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
